molecular formula C5H5FN2 B6612194 4-fluoro-2-methylpyrimidine CAS No. 51421-89-7

4-fluoro-2-methylpyrimidine

Cat. No.: B6612194
CAS No.: 51421-89-7
M. Wt: 112.10 g/mol
InChI Key: ROESVNDKXUQIHF-UHFFFAOYSA-N
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Description

4-fluoro-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROESVNDKXUQIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Fluoro-2-methylpyrimidine in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of heterocyclic chemistry, 4-Fluoro-2-methylpyrimidine (CAS 51421-89-7 ) represents a specialized, high-reactivity electrophile. While its chlorinated analog (4-chloro-2-methylpyrimidine) is the industry-standard building block, the fluorinated derivative offers distinct kinetic advantages in Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide addresses the "Fluorine Effect" in pyrimidine functionalization. By leveraging the high electronegativity of the C4-fluorine atom, researchers can access reaction pathways with poor nucleophiles (e.g., steric-hindered amines, electron-deficient anilines) that fail with the corresponding chloride. This whitepaper details the structural identity, synthesis via Halex (Halogen Exchange), and the mechanistic causality that makes this intermediate a critical tool in medicinal chemistry.

Part 2: Chemical Identity & Structural Properties

Identification Data

The precise identification of this compound is critical due to the prevalence of structural isomers (e.g., 2-fluoro-4-methylpyrimidine) and heteroatomic analogs (e.g., 4-fluoro-2-methylpyridine).[1]

PropertySpecification
Compound Name 4-Fluoro-2-methylpyrimidine
CAS Number 51421-89-7
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
SMILES CC1=NC(=CC=N1)F
Precursor CAS 4994-86-9 (4-Chloro-2-methylpyrimidine)
Physical State Colorless to light yellow liquid (often handled as solution)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Structural differentiation

Critical Warning: Do not confuse with 4-Fluoro-2-methylpyridine (CAS 766-16-5). The pyrimidine ring contains two nitrogen atoms (positions 1 and 3), which significantly increases the electron deficiency of the C4 position compared to the pyridine analog.

Part 3: Synthesis via Halogen Exchange (Halex)

Since 4-fluoro-2-methylpyrimidine is less commercially available than its chloro-counterpart due to hydrolytic instability, it is frequently synthesized in situ or on-demand. The most robust method is the Halex reaction , converting the readily available 4-chloro-2-methylpyrimidine into the fluoro-derivative.

Reaction Logic

The transformation relies on the thermodynamic driving force of forming a strong lattice energy salt (KCl) from a weaker one (KF), typically driven by solubility differences in polar aprotic solvents.

  • Substrate: 4-Chloro-2-methylpyrimidine (CAS 4994-86-9).[2][3][4][5][6]

  • Fluorinating Agent: Anhydrous Potassium Fluoride (KF) or CsF.

  • Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize K+).

  • Solvent: Sulfolane, DMSO, or NMP (high boiling point, polar aprotic).

Validated Protocol
  • Drying: Flame-dry a reaction vessel and purge with Argon. Moisture is the enemy of this reaction, as it leads to the hydrolysis product (2-methylpyrimidin-4-ol).

  • Activation: Add spray-dried KF (2.0 equiv) and 18-Crown-6 (0.1 equiv) to the vessel.

  • Solvation: Add anhydrous Sulfolane (concentration ~0.5 M). Stir at 100°C for 30 minutes to activate the fluoride.

  • Addition: Add 4-Chloro-2-methylpyrimidine (1.0 equiv).

  • Reaction: Heat to 140–160°C for 4–12 hours. Monitor via GC-MS or 19F-NMR (shift ~ -50 to -70 ppm relative to CFCl3).

  • Workup: Distillation is preferred over aqueous extraction to prevent hydrolysis.

Synthesis Workflow Diagram

HalexSynthesis Start 4-Chloro-2-methylpyrimidine (CAS 4994-86-9) Process Halex Reaction 150°C, 8 hrs Start->Process Substrate Reagents Reagents: KF (anhydrous) 18-Crown-6 Sulfolane Reagents->Process Activation Product 4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) Process->Product S_NAr Byproduct Byproduct: KCl (Precipitate) Process->Byproduct Precipitation

Figure 1: Halex synthesis workflow converting the chloro-precursor to the fluoro-active intermediate.

Part 4: Reactivity Profile & The "Fluorine Effect"

The primary utility of 4-fluoro-2-methylpyrimidine is its superior electrophilicity in SNAr reactions compared to the chloro-analog.

Mechanistic Advantage

In SNAr reactions on heteroaromatics, the rate-determining step is often the nucleophilic attack and the formation of the Meisenheimer Complex .

  • Electronegativity: Fluorine is the most electronegative element. At the C4 position, it inductively withdraws electron density from the ring carbon (C4) more strongly than chlorine.

  • Complex Stabilization: This withdrawal lowers the energy of the transition state (Meisenheimer complex), accelerating the addition of the nucleophile.

  • Leaving Group Ability: Although Fluoride is a poorer leaving group than Chloride in SN1/SN2, in SNAr, the rate acceleration of the first step (attack) outweighs the slower second step (elimination), making the Fluoro-pyrimidine significantly more reactive toward "hard" or weak nucleophiles.

Reactivity Pathway Diagram

SnArMechanism Substrate 4-Fluoro-2-methylpyrimidine (Electrophile) Transition Meisenheimer Complex (Stabilized by F electronegativity) Substrate->Transition Fast Attack (k1) Nucleophile Nucleophile (Nu-) (e.g., R-NH2, R-OH) Nucleophile->Transition Product Functionalized Pyrimidine (2-Methyl-4-Nu-pyrimidine) Transition->Product Elimination (k2) LeavingGroup Fluoride Ion (F-) Transition->LeavingGroup

Figure 2: The SNAr mechanism highlighting the stabilization of the transition state by the fluorine atom.

Part 5: Applications in Drug Discovery

Scaffold Diversification

Researchers utilize 4-fluoro-2-methylpyrimidine to introduce the 2-methylpyrimidine moiety into complex drug scaffolds. The 2-methyl group is often retained to block metabolism at the C2 position or to provide a specific steric vector in the binding pocket.

C-H Activation Potential

Beyond SNAr, the methyl group at C2 is activated due to the electron-deficient nature of the pyrimidine ring.

  • Lateral Lithiation: Treatment with LDA or LiTMP can deprotonate the C2-methyl group, allowing for reaction with electrophiles (aldehydes, alkyl halides).

  • Note: The C4-fluorine must be compatible with the base used; typically, SNAr is performed first to replace the labile Fluorine with a stable group (like an amine) before attempting C2-methyl functionalization.

Part 6: Handling and Safety Protocols

Hazard Class: Corrosive / Irritant.[7] Signal Word: Warning.

  • Moisture Sensitivity: The C4-F bond is susceptible to hydrolysis, generating HF and the pyrimidinone. Always handle in a glovebox or under positive nitrogen pressure.

  • Skin Contact: Fluorinated heterocycles can penetrate skin. Double-gloving (Nitrile + Laminate) is recommended.

  • Storage: Store at -20°C. If the compound turns from colorless to yellow/brown, check for decomposition (HF generation) before opening.

References

Sources

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal discovery and rich history of fluorinated pyrimidines, a class of compounds that fundamentally reshaped the landscape of cancer chemotherapy. We will navigate the scientific journey from the initial hypothesis-driven synthesis to the elucidation of their complex mechanisms of action and the subsequent development of more sophisticated therapeutic agents. This exploration is designed not merely to recount historical events, but to provide a deeper understanding of the scientific rationale and experimental rigor that propelled this field forward.

Part 1: The Genesis of an Idea: Targeting Aberrant Metabolism

The story of fluorinated pyrimidines begins with a crucial observation in the 1950s. Researchers noted that cancer cells exhibit a voracious appetite for uracil, a key building block for nucleic acids, consuming it more rapidly than normal, healthy cells.[1][2] This metabolic anomaly presented a tantalizing therapeutic window. The central hypothesis, championed by the pioneering work of Dr. Charles Heidelberger, was that a modified, "fraudulent" version of uracil could be selectively taken up by tumor cells, thereby disrupting their replication and growth.[1][3]

The choice of fluorine as the modifying atom was a stroke of scientific brilliance. The fluorine atom is small, similar in size to a hydrogen atom, and its high electronegativity was predicted to alter the chemical properties of the uracil molecule in a way that would interfere with its metabolic functions. This led to the rational design and synthesis of 5-fluorouracil (5-FU) in 1957 by Heidelberger and his colleagues, a landmark achievement that would echo through the halls of oncology for decades to come.[1][4][5][6]

Part 2: From Bench to Bedside: The Synthesis and Initial Trials of 5-Fluorouracil

The initial synthesis of 5-FU, a collaborative effort with chemists Robert Duschinsky and Robert Milan, was a critical first step in translating the theoretical concept into a tangible therapeutic agent.[7][8] The first reported synthesis involved a ring closure approach, reacting isothiourea salts with α-fluoro-β-ketoester enolates to construct the fluorinated pyrimidine skeleton.[9]

The Duschinsky Synthesis: A Foundational, Yet Flawed, Protocol

The original synthetic route, while successful, was not without its challenges. A significant drawback was the use of highly toxic ethyl fluoroacetate as a starting material, posing considerable risks to laboratory personnel.[9] This necessitated the search for safer and more efficient synthetic methods.

A Conceptual Overview of the Initial Synthesis:

  • Step 1: Condensation: Ethyl fluoroacetate was condensed with ethyl formate in the presence of a strong base like potassium ethoxide. This reaction formed the enolate of ethyl formylfluoroacetate.[10]

  • Step 2: Cyclization: The resulting enolate was then reacted with an alkylisothiourea salt. This step led to the formation of the 2-alkylthio-5-fluoropyrimidine ring.

  • Step 3: Hydrolysis: The final step involved the hydrolysis of the intermediate to yield 5-fluorouracil.[10]

The inherent hazards of this initial method spurred further innovation in synthetic chemistry, leading to the development of alternative routes, such as the direct fluorination of uracil.[9][11]

Early Clinical Validation: A Glimmer of Hope

The first clinical trials of 5-FU were conducted in 1958 under the leadership of Dr. Anthony R. Curreri.[3][12] These early studies, though modest by today's standards, provided the first concrete evidence of 5-FU's anti-tumor activity in humans, particularly in patients with breast, colon, and liver cancers.[1][3] An objective response rate of 25% was observed in patients who received what was considered an adequate therapeutic dosage.[3] These initial findings laid the groundwork for the widespread clinical adoption of 5-FU and sparked decades of research aimed at optimizing its efficacy and mitigating its toxicity.[12]

Part 3: Unraveling the Intricacies: The Multifaceted Mechanism of Action

The true genius of 5-FU lies in its ability to disrupt cancer cell proliferation through multiple, interconnected pathways. It is a classic example of an antimetabolite, a molecule that insidiously inserts itself into normal metabolic processes, leading to cellular demise.[2][4] The cytotoxic effects of 5-FU are not attributable to the parent drug itself, but rather to its intracellular anabolites.[3]

The Metabolic Activation of 5-Fluorouracil

Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[13][14] This activation occurs through a series of enzymatic reactions.[2][14]

Key Metabolic Activation Pathways:

  • Pathway 1: Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[2][13] FUMP is then phosphorylated to fluorouridine diphosphate (FUDP), which can be further phosphorylated to the active metabolite FUTP.[2][13]

  • Pathway 2: Conversion to FUDR: Alternatively, 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP).[2][13] FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP.[2][13]

The following diagram illustrates the key steps in the metabolic activation of 5-FU:

Caption: Metabolic activation of 5-fluorouracil to its cytotoxic anabolites.

The Triad of Cytotoxicity

The three active metabolites of 5-FU exert their anticancer effects through distinct but complementary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme responsible for the synthesis of thymidylate (dTMP), an essential precursor for DNA replication.[12][15] By blocking TS, FdUMP leads to a "thymineless death," where rapidly dividing cancer cells are unable to synthesize new DNA and undergo apoptosis.[12]

  • Incorporation into RNA: FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[15][16] This fraudulent substitution disrupts RNA processing and function, including ribosomal RNA (rRNA) maturation, which can trigger a cascade of events leading to cell death.[1][17]

  • Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[2] This further contributes to the overall cytotoxicity of 5-FU.

The following table summarizes the key active metabolites and their mechanisms of action:

Active MetaboliteTarget Enzyme/MoleculePrimary Mechanism of ActionConsequence for Cancer Cells
FdUMP Thymidylate Synthase (TS)Inhibition of dTMP synthesisDepletion of thymidine, leading to "thymineless death" and inhibition of DNA replication.[12]
FUTP RNA PolymerasesIncorporation into RNADisruption of RNA synthesis, processing, and function.[15][16]
FdUTP DNA PolymerasesIncorporation into DNADNA damage and fragmentation, leading to apoptosis.[2]

Part 4: The Evolution of Fluoropyrimidines: Prodrugs and Combination Therapies

Despite its groundbreaking success, 5-FU is not without its limitations. It has a short plasma half-life and can cause significant side effects, including bone marrow suppression and gastrointestinal toxicity.[18] These challenges spurred the development of prodrugs—inactive precursors that are converted to the active drug in the body—designed to improve the therapeutic index of 5-FU.

Tegafur: The First-Generation Prodrug

In 1967, the first 5-FU prodrug, tegafur (FT), was synthesized.[19] Tegafur is gradually converted to 5-FU in the liver, leading to more sustained levels of the active drug.[7] However, its clinical use was often limited by adverse reactions such as nausea and central nervous system disturbances.[7]

S-1: A More Sophisticated Approach

A significant advancement came with the development of S-1, an oral fluoropyrimidine that combines three components: tegafur, gimeracil, and oteracil potassium.[19] This combination was rationally designed to enhance the efficacy and reduce the toxicity of 5-FU:

  • Tegafur: The prodrug of 5-FU.

  • Gimeracil (CDHP): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[19] By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU.

  • Oteracil Potassium (Oxo): An inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This selectively reduces the phosphorylation of 5-FU in the gut, thereby mitigating gastrointestinal toxicity.

The development of S-1 represents a sophisticated application of biochemical modulation to optimize the therapeutic window of fluoropyrimidine therapy.

Part 5: Conclusion and Future Directions

The discovery and development of fluorinated pyrimidines stand as a testament to the power of rational drug design and a deep understanding of cancer cell biology. From the initial observation of aberrant uracil metabolism to the synthesis of 5-FU and the subsequent development of sophisticated prodrugs, this class of compounds has remained a cornerstone of cancer treatment for over six decades.[5]

The journey, however, is far from over. Ongoing research continues to explore new fluoropyrimidine analogues, novel drug delivery systems, and combination therapies aimed at further enhancing their efficacy and overcoming mechanisms of resistance.[15][20] The legacy of the fluorinated pyrimidines serves as a powerful reminder of the profound impact that fundamental scientific inquiry can have on human health.

References

  • Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Pleven, E. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds. Nature, 179(4561), 663-666. [Link]

  • Shirasaka, T., & Taguchi, T. (2006). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan to kagaku ryoho. Cancer & chemotherapy, 33 Suppl 1, 4–18. [Link]

  • Gourley, M. F., & Schinazi, R. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3438. [Link]

  • Tanaka, F., Fukuse, T., Wada, H., & Fukushima, M. (2000). The history, development and clinical application of S-1. Gan to kagaku ryoho. Cancer & chemotherapy, 27(10), 1502–1509. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569. [Link]

  • Ma, W. W., Saif, M. W., & El-Rayes, B. F. (2016). Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity. Cancer, 122(20), 3247–3256. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560.
  • Shirasaka, T. (2009). Development history and concept of an oral anticancer agent S-1 (TS-1): its clinical usefulness and future vistas. Japanese journal of clinical oncology, 39(1), 2–15. [Link]

  • Lenz, H. J. (2019). Making Fluorouracil "Sexy" Again. Journal of the National Cancer Institute, 111(10), 999–1000. [Link]

  • Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil (5-FU): A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 11, 658636. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

  • Lowe, D. (2016, September 28). Fluorouracil. Chemistry World. [Link]

  • Wikipedia. (2024, February 5). Fluorouracil. In Wikipedia. [Link]

  • Jordan, V. C. (2016). A Retrospective: On Clinical Studies with 5-Fluorouracil. Cancer research, 76(4), 759–760. [Link]

  • Trafton, A. (2022, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Grem, J. L. (2000). The oral fluorinated pyrimidines. Cancer chemotherapy and pharmacology, 45 Suppl, S23–S30. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(16), 4559-4560. [Link]

  • The Mechanism of Fluorouracil (5FU). (2023, May 24). YouTube. [Link]

  • de Groot, M. J. W., van der Straaten, T. R., Meijer, J., van den Heuvel, J. J. M., de Graan, A. J. M., de Bruijn, P., ... & van Schaik, R. H. N. (2020). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British journal of clinical pharmacology, 86(11), 2269–2278. [Link]

  • Shirasaka, T. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. International journal of clinical oncology, 28(5), 613–624. [Link]

  • Saif, M. W., & El-Rayes, B. F. (2016). Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity. Cancer, 122(20), 3247–3256. [Link]

  • Heidelberger, C., & Birnie, G. D. (1961). Studies on fluorinated pyrimidines. Journal of Biological Chemistry, 236(11), 3006-3013. [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Gourley, M. F., & Schinazi, R. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3438. [Link]

Sources

Strategic Fluorination in Medicinal Chemistry: From Physicochemical Principles to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, fluorine is not merely a substituent; it is a strategic tool for multiparametric optimization. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1][2] This guide dissects the role of fluorine beyond the "bioisostere" label, providing a technical analysis of how its unique physicochemical properties—extreme electronegativity, high ionization potential, and lipophilicity modulation—translate into improved ADME (Absorption, Distribution, Metabolism, Excretion) profiles and target binding affinity.

Part 1: The Physicochemical Core

The utility of fluorine stems from its position as the most electronegative element (3.98 Pauling scale) and its ability to mimic hydrogen sterically while altering electronic properties drastically.

Comparative Properties of C-H vs. C-F Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[3][4] This thermodynamic stability is the bedrock of metabolic blocking strategies.

Table 1: Physicochemical Comparison of Substituents

PropertyHydrogen (H)Fluorine (F)Methyl (CH₃)Trifluoromethyl (CF₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.472.002.70F is the closest steric mimic to H; CF₃ mimics Isopropyl.
Electronegativity (Pauling) 2.13.982.5~3.5 (group)Inductive effects (

) modulate pKa of neighbors.
Bond Length to Carbon (Å) 1.091.351.541.50Short, strong bond resists enzymatic cleavage.
Bond Dissociation Energy (kcal/mol) ~98-105~105-115~85~100High BDE prevents radical abstraction by CYP450.
Lipophilicity (

value)
0.000.140.560.88F modulates logP; CF₃ significantly increases lipophilicity.
Mechanistic Cascade: The Inductive Effect

The introduction of fluorine creates a dipole that propagates through the molecular scaffold. This is not a localized effect; it fundamentally alters the acid-base profile of the molecule.

FluorineEffect F_Atom Fluorine Atom (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal F_Atom->Inductive pKa_Shift pKa Modulation (Lower pKa of Amines) Inductive->pKa_Shift Metabolism Metabolic Stability (Blocked Oxidation) Inductive->Metabolism Deactivates Ring Permeability Reduced Basicity (% Neutral Species ↑) pKa_Shift->Permeability Improves Membrane Permeability

Figure 1: The downstream physicochemical effects of fluorine incorporation.

Part 2: Modulation of ADME & Binding

Metabolic Blocking (The CYP450 Shield)

Cytochrome P450 enzymes typically metabolize drugs via oxidative radical abstraction of hydrogen.

  • Mechanism: CYP450 enzymes generate a high-energy iron-oxo species (Compound I) that abstracts a hydrogen atom.

  • The Fluorine Solution: Replacing a labile C-H bond (e.g., para-position of a phenyl ring or benzylic position) with a C-F bond halts this process.[5] The C-F bond energy (>105 kcal/mol) exceeds the oxidative capacity of the CYP heme center.

  • Risk: "Metabolic Switching." Blocking one site may force the enzyme to oxidize a different, potentially toxic site.

Conformational Control: The Gauche Effect

Unlike non-fluorinated alkanes which prefer anti conformations to minimize steric clash, 1,2-difluoroethane derivatives often prefer the gauche conformation.

  • Causality: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive hydrogen and electronegative fluorine.
    
  • Application: This effect is used to "pre-organize" flexible chains into the bioactive conformation required for receptor binding, reducing the entropic penalty of binding.

Part 3: Synthetic Protocol (Nucleophilic Deoxyfluorination)

Objective: Conversion of a secondary alcohol to an alkyl fluoride with inversion of stereochemistry. Reagent: Diethylaminosulfur trifluoride (DAST).[6][7][8] Rationale: While potentially hazardous, DAST remains a benchmark reagent for converting alcohols to fluorides and carbonyls to gem-difluorides under mild conditions.

Safety Pre-Requisites (Critical)
  • Thermal Hazard: DAST is thermally unstable. Never heat neat DAST above 50°C. Distillation is dangerous.

  • Explosion Risk: Upon contact with water, DAST releases HF and can react violently.

  • Alternative: For scale-up (>10g), consider Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) which is thermally more stable.

Step-by-Step Protocol

Reaction:



  • Preparation:

    • Flame-dry a round-bottom flask under Nitrogen or Argon atmosphere.

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Substrate: 1.0 equivalent of secondary alcohol.

  • Execution:

    • Cool the substrate solution (in DCM) to -78°C (dry ice/acetone bath). Note: Low temperature controls the exotherm and improves selectivity.

    • Add DAST (1.2 to 1.5 equivalents) dropwise via syringe. Do not rush addition.

    • Allow the mixture to stir at -78°C for 30 minutes.

    • Slowly warm to room temperature (RT) over 2-3 hours. Monitor via TLC/LCMS.

  • Quenching (The Danger Zone):

    • Cool the reaction mixture back to 0°C.

    • Slowly add saturated aqueous Sodium Bicarbonate (

      
      ). Caution: Vigorous evolution of 
      
      
      
      gas will occur as HF is neutralized.
    • Extract with DCM, wash with brine, dry over

      
      .
      
  • Purification:

    • Flash column chromatography. Note: Alkyl fluorides are often non-polar and run fast on silica.

DAST_Mechanism Alcohol Alcohol Substrate (R-OH) Intermediate Alkoxyaminosulfur Intermediate Alcohol->Intermediate S-O Bond Formation HF Elimination DAST DAST Reagent (Et2N-SF3) DAST->Intermediate Transition SN2 Transition State (Inversion of Config) Intermediate->Transition Nucleophilic Attack by Fluoride ion Product Alkyl Fluoride (R-F) Transition->Product C-O Cleavage

Figure 2: Mechanistic pathway of Deoxyfluorination using DAST.

Part 4: Case Study & Structural Biology

Case Study: Sitagliptin (Januvia)

Sitagliptin, a DPP-4 inhibitor for Type 2 Diabetes, exemplifies the "Magic Methyl" to "Magic Fluoro" transition.

  • The Challenge: Early leads had insufficient potency and metabolic stability.

  • The Modification: A 2,4,5-trifluorophenyl ring was introduced.

  • The Result:

    • Potency: Increased inhibition by ~25-fold.[9]

    • Binding: The fluorine atoms fill a hydrophobic pocket (S1 subsite) and engage in multipolar interactions with the protein backbone.

    • Metabolism: The fluorines completely blocked oxidative metabolism on the phenyl ring, allowing for once-daily dosing.

Decision Framework: When to Fluorinate?

Use this logic flow to determine if fluorine is the correct tool for your lead optimization.

DecisionTree Start Lead Compound Optimization MetabIssue Is there a metabolic soft spot (high Cl_int)? Start->MetabIssue Block Replace C-H with C-F at labile site MetabIssue->Block Yes PotencyIssue Is potency/binding low? MetabIssue->PotencyIssue No Lipophilicity Add CF3 to boost hydrophobic interaction PotencyIssue->Lipophilicity Yes BasicIssue Is amine too basic (Poor permeability)? PotencyIssue->BasicIssue No Inductive Add F on adjacent carbon (Beta-fluorination) BasicIssue->Inductive Yes

Figure 3: Strategic decision tree for late-stage fluorination.

References

  • Purser, S., et al. (2008).[1][10][11] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[10][11][12] Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008).[13] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[10][13] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Technical Guide: Safety, Handling, and Reactivity of 4-Fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and reactivity profile of 4-fluoro-2-methylpyrimidine .

Executive Summary

4-Fluoro-2-methylpyrimidine is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors and nucleoside analogs. Its utility is driven by the 4-fluoro substituent, which acts as a highly reactive leaving group in Nucleophilic Aromatic Substitution (


) reactions.

Critical Hazard Overview:

  • Chemical Reactivity: High susceptibility to hydrolysis and nucleophilic attack.

  • Physical Hazard: Flammable liquid (Category 3 projected based on analogs).

  • Toxicology: Skin/Eye Irritant; potential for HF release upon thermal decomposition or hydrolysis.

Chemical Identity & Physicochemical Profile

Note: Specific experimental data for CAS 1783-28-4 is limited in public chemical inventories. The values below utilize "Read-Across" methodology from validated structural analogs (4-methylpyrimidine and 2,4-difluoropyrimidine).

PropertyValue / ProjectionSource / Rationale
CAS Number 1783-28-4Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 112.11 g/mol Calculated
Physical State Colorless to light yellow liquidAnalog: 4-methylpyrimidine
Boiling Point ~140–150 °C (Projected)Analog: 4-methylpyrimidine (141°C)
Flash Point < 60 °C (Flammable)Analog: 4-methylpyrimidine (40°C)
Density ~1.1–1.2 g/mLFluorine atom increases density vs. methyl analog
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in waterPolarity of pyrimidine ring

Hazard Identification & Toxicology (GHS Standards)

This compound must be handled as a Hazardous Substance .

GHS Classification (Derived)
  • Flammable Liquids: Category 3 (H226)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Specific Toxicological Mechanisms
  • Fluoride Ion Release: unlike chloropyrimidines, the metabolism or hydrolysis of fluoropyrimidines can theoretically release fluoride ions or small amounts of hydrofluoric acid (HF) in acidic environments.

  • Sensitization: Pyrimidine intermediates are known sensitizers. Repeated dermal exposure may lead to allergic dermatitis.

Strategic Handling & Engineering Controls[4]

The "Why" Behind the Protocol

Handling strategies are dictated by the compound's electrophilicity . The C4 position is electron-deficient due to the para-nitrogen and the electronegative fluorine.

  • Moisture Sensitivity: Water acts as a nucleophile. Prolonged exposure to atmospheric moisture can hydrolyze the C-F bond, yielding 2-methylpyrimidin-4(3H)-one and releasing HF.

  • Thermal Instability: While the aromatic ring is stable, the high vapor pressure (projected) requires cool storage to prevent headspace accumulation of flammable vapors.

Engineering Control Workflow

The following diagram outlines the decision logic for handling this compound based on operation scale.

HandlingProtocol Start Handling 4-Fluoro-2-methylpyrimidine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 10 grams (Analytical/Screening) ScaleCheck->SmallScale LargeScale > 10 grams (Prep/Process) ScaleCheck->LargeScale Hood Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Standard Control LargeScale->Hood If Closed System GloveBox Inert Atmosphere Glovebox (Argon/Nitrogen) LargeScale->GloveBox If Open Handling PPE_Std PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Hood->PPE_Std PPE_High PPE: Silver Shield/Laminate Gloves, Face Shield, Tyvek Sleeves GloveBox->PPE_High Storage Storage: 2-8°C under Argon Secondary Containment PPE_Std->Storage PPE_High->Storage

Figure 1: Decision matrix for engineering controls based on experimental scale.

Experimental Application: Nucleophilic Aromatic Substitution ( )

The primary utility of 4-fluoro-2-methylpyrimidine is as an electrophile. The following protocol illustrates a standard


 coupling with an amine nucleophile, highlighting safety checkpoints.
Reaction Mechanism & Safety

In


 reactions, Fluorine is often a superior leaving group  compared to Chlorine or Bromine.
  • Reasoning: The highly electronegative Fluorine atom inductively stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step).

  • Safety Implication: The reaction may be more exothermic than similar reactions with chloropyrimidines.

Step-by-Step Protocol

Reaction: 4-fluoro-2-methylpyrimidine + Morpholine


 4-morpholino-2-methylpyrimidine
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen/Argon. Why: Excludes moisture to prevent hydrolysis of the starting material.

  • Solvation:

    • Dissolve 1.0 eq of 4-fluoro-2-methylpyrimidine in anhydrous THF or DMF (0.2 M concentration).

    • Safety Check: Ensure solvent is dry; water will compete with the amine.

  • Addition:

    • Add 1.2 eq of Morpholine dropwise at 0°C.

    • Add 1.5 eq of Non-nucleophilic base (e.g., DIPEA or

      
      ).
      
    • Observation: A mild exotherm is expected.

  • Monitoring:

    • Allow to warm to Room Temperature (RT). Monitor via TLC or LCMS.[2]

    • Endpoint: Disappearance of the Fluoropyrimidine peak (MW 112).

  • Quench & Workup:

    • Quench with saturated

      
      .[2]
      
    • Extract with EtOAc.[2]

    • Waste: Aqueous layer may contain fluoride salts. Dispose of in separate aqueous waste stream if required by local EHS regulations.

SNAr_Workflow Reactants 4-Fluoro-2-methylpyrimidine + Amine Nucleophile Intermediate Meisenheimer Complex (Stabilized by F) Reactants->Intermediate Nucleophilic Attack (Rate Limiting) Product Substituted Pyrimidine + Fluoride Salt Intermediate->Product Elimination of F-

Figure 2: Mechanistic pathway of the


 reaction utilized in drug discovery.

Emergency Response & Waste Management

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Apply Calcium Gluconate gel if HF suspected (rare but possible).Fluorinated organics can degrade to release F- ions; Ca-Gluconate neutralizes F-.
Eye Contact Flush with isotonic saline for 15 min. Seek ophthalmologist.Pyrimidines are basic/irritating; rapid dilution prevents corneal damage.
Spill (<100mL) Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust).Flammable liquid risk; inert absorbents prevent fire.
Fire Use

, dry chemical, or alcohol-resistant foam.
Water spray may be ineffective on liquid fires and may hydrolyze the compound.

Disposal: Incineration is the preferred method. The compound contains Nitrogen and Fluorine; incineration must be performed in a facility equipped with a scrubber to handle


 and 

emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137716, 2,4-Difluoropyrimidine (Analog for Read-Across). Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[3] (Classic mechanism reference for SNAr F vs Cl rates). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Fluoropyrimidines.[1] (General safety profiles for fluorinated heterocycles). Retrieved from [Link]

Sources

Methodological & Application

use of 4-fluoro-2-methylpyrimidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-2-methylpyrimidine in Drug Discovery

Executive Summary

In the optimization of heteroaromatic scaffolds, 4-fluoro-2-methylpyrimidine (CAS: 51421-89-7) serves as a superior electrophilic building block compared to its chlorinated analogs. While 2,4-dichloropyrimidine is the industry standard, the C4-fluorine substituent offers distinct kinetic advantages in Nucleophilic Aromatic Substitution (


) reactions. The high electronegativity of fluorine lowers the energy of the transition state for nucleophilic attack, enabling functionalization with sterically hindered amines or weak nucleophiles under milder conditions. Furthermore, the C2-methyl group  provides a versatile handle for lateral functionalization, allowing for the rapid expansion of chemical space in kinase inhibitor and GPCR ligand discovery.

Chemical Profile & Reactivity Map

Compound: 4-Fluoro-2-methylpyrimidine CAS: 51421-89-7 Molecular Weight: 112.11 g/mol Physical State: Low-melting solid or liquid (depending on purity/temp).

Reactivity Logic

The pyrimidine ring is electron-deficient, but the positional reactivity is distinct:

  • C4-Position (Fluorine): The most electrophilic site. The strong

    
     (inductive) effect of fluorine, combined with the para-nitrogen, makes this position highly susceptible to 
    
    
    
    . Fluorine is a better leaving group than chlorine in heteroaromatic
    
    
    because the rate-determining step is often the initial nucleophilic addition (formation of the Meisenheimer complex), which is accelerated by the highly electron-withdrawing fluorine.
  • C2-Position (Methyl): The methyl protons are acidic (

    
    ) due to the electron-withdrawing nature of the pyrimidine ring. This allows for lithiation and condensation reactions.
    
  • C5-Position: The least reactive site, but susceptible to electrophilic aromatic substitution (e.g., iodination) if the ring is activated by electron-donating groups at C4.

ReactivityMap Core 4-Fluoro-2-methylpyrimidine C4 C4-Fluorine (Primary Electrophile) Core->C4 SNAr Displacement (Amines/Alkoxides) C2 C2-Methyl (Lateral Nucleophile) Core->C2 Deprotonation/Oxidation (Aldehyde/Acid formation) C5 C5-Position (Secondary Electrophile) Core->C5 Halogenation (Post-functionalization) Kinase Hinges Kinase Hinges C4->Kinase Hinges Yields Linker Extension Linker Extension C2->Linker Extension Yields

Figure 1: Reactivity heatmap of 4-fluoro-2-methylpyrimidine. The C4-F bond drives the primary scaffold assembly, while the C2-Me group allows for fragment growing.

Application 1: Rapid Amination

Context: This protocol is ideal for installing sterically hindered amines (e.g., piperazines, spirocycles) that react sluggishly with 4-chloropyrimidines.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The fluoride ion is then eliminated.

Protocol: Synthesis of 4-Amino-2-methylpyrimidines

Reagents:

  • Substrate: 4-Fluoro-2-methylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (e.g., N-Boc-piperazine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or DMSO (for low solubility amines)

Step-by-Step:

  • Preparation: Dissolve 4-fluoro-2-methylpyrimidine (100 mg, 0.89 mmol) in IPA (3 mL) in a reaction vial.

  • Addition: Add DIPEA (310 µL, 1.78 mmol) followed by the amine (0.98 mmol).

  • Reaction:

    • Standard Amines: Stir at Room Temperature for 1-2 hours. (Note: Chloro-analogs often require heating to 60-80°C).

    • Hindered Amines: Heat to 50°C for 2-4 hours.

  • Monitoring: Monitor by LC-MS. The product peak [M+H]+ should appear at (Nucleophile MW + 92).

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Partition residue between EtOAc and sat.[1]

      
      .
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Data Comparison: Fluoride vs. Chloride

Parameter 4-Fluoro-2-methylpyrimidine 4-Chloro-2-methylpyrimidine
Reaction Temp 25°C (RT) 60 - 80°C
Time to Completion 1 - 2 Hours 4 - 12 Hours
Yield (Hindered) >90% 60 - 75%

| By-products | Minimal | Hydrolysis (at high temp) |

Application 2: C2-Methyl Functionalization

Context: The 2-methyl group is not inert. It can be oxidized to an aldehyde (for reductive amination) or a carboxylic acid, or laterally lithiated to react with electrophiles.

Protocol: Lateral Lithiation and Condensation

Reagents:

  • Substrate: 4-(Substituted-amino)-2-methylpyrimidine (Product from App 1)

  • Base: Lithium Diisopropylamide (LDA) (2.0 M in THF)

  • Electrophile: Benzaldehyde (example)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the pyrimidine substrate (1.0 equiv) in anhydrous THF and cool to -78°C .

  • Deprotonation: Dropwise add LDA (1.2 equiv) over 10 minutes. The solution often turns deep red/orange, indicating the formation of the lateral anion. Stir for 30 mins at -78°C.

  • Quench: Add the electrophile (e.g., aldehyde, 1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Drug Discovery Workflow Diagram

This workflow illustrates how 4-fluoro-2-methylpyrimidine is used to construct a CDK4/6 inhibitor-like scaffold (e.g., similar to Abemaciclib precursors).

Workflow Start Start: 4-Fluoro-2-methylpyrimidine Step1 Step 1: SNAr (with Diamine) Start->Step1 Mild Base, RT Inter1 Intermediate A: 2-Methyl-4-aminopyrimidine core Step1->Inter1 Step2 Step 2: C5-Iodination (NIS, Acetonitrile) Inter1->Step2 Inter2 Intermediate B: 5-Iodo-derivative Step2->Inter2 Step3 Step 3: Suzuki Coupling (Aryl Boronic Acid) Inter2->Step3 Pd(dppf)Cl2 Final Target: Kinase Inhibitor Scaffold Step3->Final

Figure 2: Stepwise construction of a kinase inhibitor core starting from the fluorinated building block.

Handling & Stability

  • Storage: Store at 2-8°C under inert gas. Fluoropyrimidines are generally stable but can hydrolyze to the pyrimidinone (tautomer of hydroxy-pyrimidine) upon prolonged exposure to moisture and heat.

  • Safety: The fluoride ion released during the reaction is toxic. Ensure proper waste disposal (segregated halogenated waste).

  • Purification: The C4-F bond is invisible to standard UV monitoring at 254 nm if the ring is not conjugated, but the pyrimidine ring itself absorbs. Use KMnO4 stain or LC-MS for reliable detection.

References

  • National Institutes of Health (NIH). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020).[2][3] Beilstein J Org Chem. Retrieved from [Link]

  • American Chemical Society (ACS). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine. Organic Process Research & Development.[4] Retrieved from [Link]

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Explains C4 vs C2 selectivity logic). Retrieved from [Link]

Sources

Optimizing SNAr Functionalization of 4-Fluoro-2-methylpyrimidine: Kinetic Advantages and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Fluoro-2-methylpyrimidine (CAS: 14085-33-7) represents a specialized electrophile in medicinal chemistry, offering distinct kinetic advantages over its chlorinated analogs. While 4-chloropyrimidines are ubiquitous due to lower cost, the 4-fluoro variants are increasingly preferred in Late-Stage Functionalization (LSF) and Diversity-Oriented Synthesis (DOS) because of their superior reactivity in Nucleophilic Aromatic Substitution (SNAr).

This guide details the mechanistic underpinnings and validated protocols for exploiting this scaffold to generate 4-substituted-2-methylpyrimidines—critical pharmacophores in kinase inhibitors (e.g., analogous to the pyrimidine core in Imatinib or Dasatinib) and antiviral agents.

The "Fluorine Advantage" in SNAr

Contrary to SN1/SN2 trends where iodide/bromide are superior leaving groups, fluoride is often the best leaving group in SNAr reactions .

  • Mechanism: The rate-determining step (RDS) is the nucleophilic attack, not the bond breaking.

  • Electronic Effect: The high electronegativity of fluorine (

    
    ) lowers the energy of the LUMO at the C4 position and inductively stabilizes the anionic Meisenheimer intermediate.
    
  • Outcome: 4-Fluoro-2-methylpyrimidine reacts 10–100x faster than 4-chloro-2-methylpyrimidine, allowing for milder conditions (lower temp, weaker bases) and the use of sterically hindered or electron-poor nucleophiles.

Mechanistic Insight

The reaction proceeds via a classic addition-elimination pathway.[1] The presence of the methyl group at C2 provides a slight electron-donating effect (


), which theoretically deactivates the ring compared to a 2-H pyrimidine. However, the C4 position remains highly electrophilic due to the combined electron-withdrawing nature of the ring nitrogens and the fluorine atom.
Pathway Visualization

The following diagram illustrates the critical transition through the Meisenheimer complex. Note the stabilization of the negative charge on the ring nitrogens.

SnAr_Mechanism Reactant 4-Fluoro-2-methylpyrimidine (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Rate Determining Step (Nucleophilic Attack) Nu Nucleophile (Nu-H) Nu->TS Product 4-Substituted-2-methylpyrimidine TS->Product Fast Elimination (Loss of F-) HF HF / Salt TS->HF

Caption: The SNAr mechanism. The high electronegativity of Fluorine accelerates the formation of the Meisenheimer Complex (red), which is the rate-determining step.

Experimental Protocols

Method A: C-N Bond Formation (Amination)

Application: Synthesis of aminopyrimidines for kinase libraries. Scope: Primary amines, secondary amines, anilines.

Reagents & Conditions:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) are preferred for their high dielectric constants, stabilizing the polar transition state. Isopropanol (iPrOH) is a greener alternative for highly reactive amines.

  • Base: DIPEA (N,N-Diisopropylethylamine) acts as a proton scavenger.

Step-by-Step Protocol:

  • Setup: In a 20 mL scintillation vial or round-bottom flask, dissolve 4-fluoro-2-methylpyrimidine (1.0 equiv, e.g., 112 mg, 1.0 mmol) in anhydrous NMP (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (2.5 equiv, 3.0 mmol).

  • Nucleophile: Add the Amine (1.1 equiv, 1.1 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 1–4 hours.

    • Anilines/Hindered Amines: Heat to 60–80 °C for 4–12 hours.

  • Monitoring: Check via LCMS or TLC (System: 50% EtOAc/Hexane). Look for the disappearance of the starting material (UV active) and the emergence of the polar product.

  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash with saturated NaHCO3 (2 x 10 mL) and Brine (1 x 10 mL).

    • Critical Step: If using NMP/DMSO, an extra water wash is necessary to remove the solvent.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

Method B: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxypyrimidines. Scope: Primary/Secondary alcohols, phenols.

Reagents & Conditions:

  • Base: NaH (Sodium hydride, 60% dispersion) or Cs2CO3.

  • Solvent: Anhydrous THF (0 °C to RT) or DMF.

Step-by-Step Protocol:

  • Activation: To a flame-dried flask under N2, add NaH (1.2 equiv) suspended in anhydrous THF (0.2 M).

  • Alkoxide Formation: Dropwise add the Alcohol (1.1 equiv) at 0 °C. Stir for 15–30 mins until H2 evolution ceases.

  • Substitution: Add 4-fluoro-2-methylpyrimidine (1.0 equiv) as a solution in minimal THF.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

    • Note: Phenols may require heating to 50 °C in DMF with K2CO3 instead of NaH/THF.

  • Quench: Carefully quench with saturated NH4Cl solution at 0 °C.

  • Isolation: Extract with Et2O or EtOAc.[2] Dry and concentrate.

Reaction Optimization & Troubleshooting

The following table summarizes common issues and chemical solutions when working with this scaffold.

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.Switch solvent to DMSO (accelerates SNAr ~10x vs THF). Increase temp to 100 °C.
Hydrolysis (Pyrimidinone) Wet solvent or hygroscopic base introduced water.Use anhydrous solvents . Store K2CO3 in a desiccator.
Regioisomers Attack at C2 (rare for this substrate).The 2-methyl group blocks C2 effectively. If observed, lower temperature and ensure 1.0 equiv of nucleophile is used.[1][3]
Volatile Starting Material 4-Fluoro-2-methylpyrimidine has a low MW.Do not apply high vacuum during initial setup. Keep reaction capped.
Workflow Visualization

Standardized workflow for library generation using this scaffold.

Workflow Start Start: 4-Fluoro-2-methylpyrimidine Cond Select Conditions: Amine: DIPEA/NMP Alcohol: NaH/THF Start->Cond React Reaction RT to 80°C (Monitor LCMS) Cond->React Check Conversion > 95%? React->Check Workup Aq. Workup (Remove DMSO/NMP) Check->Workup Yes Modify Increase Temp / Change Solvent Check->Modify No Pure Final Product (Solid/Oil) Workup->Pure Modify->React

Caption: Decision tree for synthesizing and purifying 4-substituted-2-methylpyrimidines.

References

  • March, J., & Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See Chapter 13: Aromatic Substitution, Nucleophilic).

  • Roh, K. R., et al. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein J. Org. Chem. 2020, 16, 445–452. (Demonstrates reactivity of fluoropyrimidines with amidines and amines).

  • Barvian, N. C., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." J. Med. Chem. 2000, 43, 4606-4616. (Discusses SNAr displacement on related pyrimidine scaffolds).

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." RSC Drug Discovery Series, 2011. (Context on pyrimidines as privileged scaffolds).

Sources

synthesis of bioactive molecules using 4-fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of Bioactive Pyrimidine Scaffolds Subject: Utilizing 4-Fluoro-2-methylpyrimidine for High-Efficiency Nucleophilic Aromatic Substitution (


) in Drug Discovery.

Executive Summary

The 2-methylpyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR, JAK), antivirals, and CNS-active agents. While 4-chloro-2-methylpyrimidine is a common starting material, 4-fluoro-2-methylpyrimidine offers distinct kinetic advantages. The high electronegativity of the fluorine atom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, facilitating rapid nucleophilic attack by sterically hindered or electron-deficient amines.

This guide details the strategic application of 4-fluoro-2-methylpyrimidine in synthesizing bioactive molecules, providing optimized protocols for both aliphatic amine and aniline couplings.

Scientific Foundation: The Fluorine Advantage

Reactivity & Regioselectivity

In pyrimidine systems, nucleophilic aromatic substitution (


) occurs via an addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex (nucleophilic attack).
  • The Fluorine Effect: Although the C–F bond is stronger than the C–Cl bond, the high electronegativity of fluorine creates a stronger dipole at the C4 carbon. This increases the electrophilicity of C4, accelerating the initial nucleophilic attack.

  • Regioselectivity: The C4 position is significantly more reactive than C2 due to the para-like relationship with the N1 nitrogen. The methyl group at C2 provides steric bulk and slight electron donation, further directing nucleophiles almost exclusively to C4.

Mechanism of Action ( )

The reaction proceeds through a tetrahedral intermediate stabilized by the ring nitrogens.

SNAr_Mechanism Reactant 4-Fluoro-2-methylpyrimidine TS Meisenheimer Complex (Tetrahedral Intermediate) Reactant->TS Nucleophilic Attack (Fast w/ F) Nucleophile Nucleophile (H-Nu) Nucleophile->TS Product 4-Substituted-2-methylpyrimidine TS->Product Elimination LeavingGroup HF / F- TS->LeavingGroup

Figure 1: Mechanism of


 on 4-fluoro-2-methylpyrimidine. The highly electronegative fluorine accelerates the first step (Nucleophilic Attack).

Experimental Protocols

Safety & Handling
  • Hazards: 4-Fluoro-2-methylpyrimidine is flammable (Flash point ~51°C) and causes skin/eye irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

Protocol A: Coupling with Anilines (Kinase Inhibitor Scaffolds)

Context: Anilines are poor nucleophiles. Acidic catalysis is preferred to protonate the pyrimidine ring (N3), making C4 even more electrophilic. This method is ideal for synthesizing EGFR or JAK inhibitor precursors.

Reagents:

  • 4-Fluoro-2-methylpyrimidine (1.0 equiv)

  • Substituted Aniline (e.g., 3-bromoaniline) (1.1 equiv)

  • Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH)

  • Catalyst: 4M HCl in Dioxane (0.1 equiv) or conc. HCl (cat.)[1]

Step-by-Step Procedure:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 4-fluoro-2-methylpyrimidine (1.0 mmol) in iPrOH (3 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

  • Catalysis: Add catalytic HCl (0.1 mmol). Note: If the aniline is very electron-deficient, increase HCl to 1.0 equiv.

  • Reaction: Heat the mixture to reflux (85°C for iPrOH) for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product is often more polar than the starting material.

  • Workup:

    • Cool to room temperature.

    • The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

    • Alternative: If no precipitate forms, concentrate in vacuo, neutralize with sat. NaHCO3, and extract with EtOAc (3x).

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Coupling with Aliphatic Amines (Library Synthesis)

Context: Aliphatic amines (morpholine, piperazine) are good nucleophiles. Basic conditions scavenge the generated HF.

Reagents:

  • 4-Fluoro-2-methylpyrimidine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO[2]

Step-by-Step Procedure:

  • Setup: Dissolve 4-fluoro-2-methylpyrimidine (1.0 mmol) in DMF (2 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Optimization: Due to the high reactivity of the C4-F bond, heating is often unnecessary for unhindered amines, reducing byproduct formation.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine/LiCl solution to remove DMF.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Comparative Data: Fluorine vs. Chlorine

The following table illustrates why one might choose the fluoro-derivative despite the higher cost.

Feature4-Fluoro-2-methylpyrimidine4-Chloro-2-methylpyrimidine
Electronegativity at C4 High (Inductive effect dominates)Moderate
Reactivity (

)
High (Fast nucleophilic attack)Moderate (Requires heat/stronger base)
Reaction Temp (Aliphatic Amines) 25°C (Room Temp)60–80°C
Suitability for Hindered Amines ExcellentPoor to Moderate
Leaving Group Ability F⁻ (Poor leaving group, but fast attack)Cl⁻ (Good leaving group)

Workflow Visualization: Library Synthesis

This workflow describes the parallel synthesis of a library of 2-methylpyrimidine derivatives.

Library_Workflow cluster_0 Parallel Synthesis (96-well block) Start Start: 4-Fluoro-2-methylpyrimidine Stock Solution (DMF) Dispense Dispense Scaffolds Start->Dispense AddAmines Add Unique Amines (R-NH2) + DIPEA Dispense->AddAmines Shake Shake @ RT (4 hours) AddAmines->Shake QC LC-MS Check (Conversion >95%) Shake->QC Purify Prep-HPLC / SCX Cartridge QC->Purify Final Bioactive Library Purify->Final

Figure 2: High-throughput workflow for generating bioactive libraries using the highly reactive fluoro-pyrimidine scaffold.

References

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. Link

  • National Institutes of Health (PMC). (2023). Recent Advances in Pyrimidine-Based Drugs. Link

  • Royal Society of Chemistry. (2022).[3] Quantitative reactivity scales for nucleophilic aromatic substitution. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Methylpyrimidine derivatives. Link

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Link

Sources

experimental procedure for the synthesis of 4-fluoro-2-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-fluoro-2-methylpyrimidine represents a critical junction in medicinal chemistry. The C4-fluorine atom serves as a versatile handle for Nucleophilic Aromatic Substitution (


) to install complex amines or ethers, a common motif in kinase inhibitors and antivirals. However, the introduction of the electron-donating methyl group at the C2 position slightly deactivates the ring toward nucleophilic attack compared to the unsubstituted pyrimidine, requiring optimized conditions.

This guide details two distinct protocols:

  • Protocol A (The "Halex" Route): The industry-standard Halogen Exchange using Potassium Fluoride (KF). This is the most scalable and cost-effective method but requires rigorous moisture control.

  • Protocol B (Deoxyfluorination): A direct conversion from 4-hydroxy-2-methylpyrimidine using Deoxo-Fluor®. This is ideal for small-scale, rapid discovery but is cost-prohibitive at scale.

Critical Technical Insight: The product, 4-fluoro-2-methylpyrimidine, is hydrolytically labile . It readily reverts to the thermodynamically stable 4-hydroxypyrimidine (pyrimidinone) tautomer in the presence of water and acid. All workup procedures described below prioritize basic or neutral conditions to prevent yield erosion.

Retrosynthetic Analysis & Workflow

The following diagram outlines the logical flow for selecting the appropriate synthetic route based on starting material availability and scale.

G Start Target: 4-Fluoro-2-methylpyrimidine Decision Starting Material Availability Start->Decision RouteA_Start 4-Chloro-2-methylpyrimidine Decision->RouteA_Start Commercial/Bulk RouteB_Start 4-Hydroxy-2-methylpyrimidine Decision->RouteB_Start Lab/Precursor ProcessA Protocol A: Halex Reaction (KF, 18-crown-6, Sulfolane, 100°C) RouteA_Start->ProcessA ProcessB Protocol B: Deoxyfluorination (Deoxo-Fluor, DCM, RT) RouteB_Start->ProcessB CommonRisk CRITICAL QC POINT: Moisture Sensitivity ProcessA->CommonRisk ProcessB->CommonRisk Workup Workup Strategy: Avoid Acidic Aqueous Phase CommonRisk->Workup Final Isolated Product (Store at -20°C) Workup->Final

Figure 1: Decision matrix for synthetic route selection. Protocol A is preferred for scale (>10g), while Protocol B is preferred for speed (<1g).

Protocol A: The Halex Reaction (Halogen Exchange)[1]

This method utilizes the high lattice energy of Potassium Fluoride (KF) to displace the chloride. The success of this reaction hinges entirely on the "Naked Fluoride" principle—removing the hydration shell from the fluoride ion to increase its nucleophilicity.

Mechanistic Insight

The reaction proceeds via an


 mechanism.[1][2] The fluoride attacks the C4 position, forming a Meisenheimer complex. The leaving group (Chloride) is then expelled.
  • Challenge: The C2-methyl group is electron-donating (+I effect), which stabilizes the ring and raises the activation energy for the initial nucleophilic attack compared to pure pyrimidine.

  • Solution: We use Sulfolane (high boiling point, stable) and 18-crown-6 (phase transfer catalyst) to solubilize KF and drive the reaction.

Experimental Procedure

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 eq)

  • Potassium Fluoride (Spray-dried, 2.5 eq)

  • 18-Crown-6 (0.1 eq)

  • Sulfolane (Anhydrous, 5 mL per mmol substrate)

Step-by-Step Protocol:

  • KF Activation (Critical):

    • Standard KF contains significant water. Use spray-dried KF .

    • Validation: If spray-dried KF is unavailable, grind standard KF in a mortar and dry under high vacuum (0.1 mbar) at 150°C for 4 hours. Failure to do this will result in <10% conversion.

  • Reaction Assembly:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, combine the dried KF (2.5 eq) and 18-crown-6 (0.1 eq).

    • Add anhydrous Sulfolane. Stir at room temperature for 15 minutes to allow partial complexation.

    • Add 4-chloro-2-methylpyrimidine (1.0 eq).

  • Thermal Activation:

    • Heat the mixture to 100°C (internal temperature).

    • Monitoring: Monitor by GC-MS or

      
      -NMR. TLC is often unreliable due to the volatility and similar 
      
      
      
      of the fluoro/chloro species.
    • Endpoint: Reaction typically reaches completion in 4–6 hours.

  • Workup (The "Anti-Hydrolysis" Method):

    • Cool the reaction mixture to room temperature.

    • Do not quench with water directly.

    • Dilute the reaction mixture with Diethyl Ether (

      
      ) or MTBE (Methyl tert-butyl ether).
      
    • Filter off the inorganic salts (KCl, excess KF) through a pad of Celite.

    • Wash: Wash the organic filtrate rapidly with cold saturated

      
       (pH ~8-9). Avoid water or acidic brine. 
      
    • Dry over

      
       and concentrate carefully (product is volatile).
      
  • Purification:

    • Distillation is preferred for oils (bp ~130-140°C).

    • If solid, recrystallize from Hexane/EtOAc.

Protocol B: Deoxyfluorination

This route is useful when the 4-hydroxy precursor is available or when avoiding high temperatures is necessary.

Reagents:

  • 4-Hydroxy-2-methylpyrimidine (1.0 eq)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation:

    • Flame-dry a flask and purge with Nitrogen.

    • Dissolve 4-hydroxy-2-methylpyrimidine in anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C .

  • Addition:

    • Add Deoxo-Fluor® dropwise via syringe.

    • Safety Note: Deoxo-Fluor is thermally more stable than DAST, but exothermic decomposition can still occur. Maintain temperature <25°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The hydroxyl group attacks the Sulfur, releasing HF (scavenged) and forming a good leaving group, which is then displaced by the fluoride ion.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench by slow addition of saturated aqueous

      
       . (CO2 evolution will occur).
      
    • Extract with DCM (3x).

    • Dry over

      
       and concentrate.
      

Data Presentation & Quality Control

The following table summarizes the expected analytical data for validation.

ParameterProtocol A (Halex)Protocol B (Deoxo-Fluor)Notes
Typical Yield 75 - 85%60 - 70%Halex is superior for bulk.
Reaction Time 4 - 6 Hours2 - 4 HoursProtocol B is faster.
Key Impurity 4-HydroxypyrimidineUnreacted SMResult of hydrolysis.

NMR

-60 to -70 ppm

-60 to -70 ppm
Distinct singlet.

NMR (C2-Me)

2.65 ppm (s)

2.65 ppm (s)
Downfield shift vs SM.
Cost Efficiency HighLowDeoxo-Fluor is expensive.[7]
Mechanistic Visualization: SNAr Pathway

Mechanism Substrate 4-Chloro-2-methylpyrimidine Complex Meisenheimer Complex (Transition State) Substrate->Complex + F- F_Ion F- (from KF/18-C-6) F_Ion->Complex Product 4-Fluoro-2-methylpyrimidine Complex->Product LeavingGroup Cl- (Leaving Group) Complex->LeavingGroup Elimination

Figure 2: SNAr mechanism. The rate-determining step is the formation of the Meisenheimer complex, facilitated by polar aprotic solvents.

Troubleshooting & Safety

  • Brown Oil Formation:

    • Cause: Polymerization of the product or hydrolysis followed by decomposition.

    • Fix: Ensure the reaction is strictly anhydrous. Reduce reaction temperature to 80°C and extend time. Ensure workup is kept basic (

      
      ).
      
  • Incomplete Conversion (Protocol A):

    • Cause: "Wet" Fluoride.

    • Fix: Add toluene to the reaction mixture and perform an azeotropic distillation to remove water before adding the substrate.

  • Safety (HF Warning):

    • While Protocol A uses KF, contact with strong acids can generate HF.

    • Protocol B generates HF in situ. Always quench into base.

    • PPE: Neoprene gloves and a face shield are mandatory.

References

  • Finger, G. C., et al. (1951). Aromatic Fluorine Compounds. II.[4] 2,4-Difluoropyridine and 2,4,6-Trifluoropyridine. Journal of the American Chemical Society.

  • Adams, D. J., et al. (2010). Efficient Synthesis of 4-Fluoropyrimidines via a Halex Reaction. Organic Process Research & Development.

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry.[8]

  • Safety Data Sheet (SDS). 4-Fluoro-2-methylpyrimidine. PubChem.

Sources

4-fluoro-2-methylpyrimidine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-2-methylpyrimidine in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrimidine pharmacophore remains a "privileged structure," forming the core of FDA-approved drugs such as Ceritinib , Abemaciclib , and Pazopanib . While 2,4-dichloropyrimidine is the standard commodity starting material, 4-fluoro-2-methylpyrimidine offers a distinct kinetic advantage.

This guide details the application of 4-fluoro-2-methylpyrimidine as a high-value intermediate. Unlike its chloro-analog, the C4-fluoro substituent provides accelerated SNAr kinetics due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate. This allows for the introduction of sterically hindered or electron-deficient amines (common in kinase "hinge-binding" domains) under milder conditions, preserving sensitive functional groups.

Chemical Logic & Mechanistic Insight

The Fluorine Advantage in SNAr

Although the C-F bond is thermodynamically stronger than the C-Cl bond, 4-fluoropyrimidines are significantly more reactive in Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The rate-determining step in pyrimidine SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.

  • Causality: The high electronegativity of the fluorine atom at C4 inductively withdraws electron density from the ring, lowering the LUMO energy and stabilizing the anionic intermediate (Meisenheimer complex) more effectively than chlorine.

  • Outcome: Reaction rates are often 10–100x faster, allowing reactions to proceed at lower temperatures (0°C to RT) compared to the reflux conditions often required for chloropyrimidines.

Regioselectivity & The 2-Methyl Group

The C2-methyl group serves two roles:

  • Steric/Electronic Director: It weakly donates electron density, but the C4 position remains the most electrophilic site due to the adjacent ring nitrogens and the specific lability of the C4-fluorine.

  • Latent Handle: The protons on the C2-methyl group are acidic (

    
    ). However, direct lithiation of the starting material is contraindicated  due to the instability of the C-F bond to strong bases (risk of benzyne formation or nucleophilic attack by the base).
    
    • Expert Insight: Always perform the SNAr at C4 before attempting lateral functionalization of the C2-methyl group.

Visualization: Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape Start 4-Fluoro-2-methylpyrimidine Meisenheimer Meisenheimer Complex (Stabilized by F) Start->Meisenheimer R-NH2, Base (Fast Kinetics) Warning Direct Lithiation of Start (RISK: Benzyne/Degradation) Start->Warning Avoid LDA here Product_SNAr 4-Amino-2-methylpyrimidine (Kinase Hinge Binder) Meisenheimer->Product_SNAr -F⁻ Lateral_Li C2-Lithiated Species (Post-SNAr) Product_SNAr->Lateral_Li LDA, -78°C (Lateral Lithiation) Final_Drug Functionalized Kinase Inhibitor (e.g., Aurora/PLK Inhibitor) Lateral_Li->Final_Drug Electrophile (E+)

Caption: Synthetic workflow showing the critical order of operations: C4-functionalization must precede C2-lateral lithiation to avoid scaffold degradation.

Experimental Protocols

Protocol A: Regioselective SNAr with Deactivated Anilines

Objective: Coupling 4-fluoro-2-methylpyrimidine with an electron-deficient aniline (e.g., 3-nitroaniline or similar pharmacophore) where 4-chloropyrimidine fails or requires forcing conditions.

Materials:

  • 4-Fluoro-2-methylpyrimidine (1.0 equiv)

  • Target Aniline (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: 2-Propanol (IPA) or DMAc (Dimethylacetamide) for lower solubility substrates.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Target Aniline (1.1 equiv) in IPA (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe.

    • Why: DIPEA acts as a proton scavenger. Unlike inorganic bases (K2CO3), it ensures homogeneity in organic media and prevents the formation of HF, buffering the solution to protect acid-sensitive groups.

  • Substrate Addition: Cool the mixture to 0°C. Add 4-fluoro-2-methylpyrimidine (1.0 equiv) dropwise.

    • Control: The reaction is exothermic. Rapid addition can lead to bis-alkylation or side reactions if the amine is highly nucleophilic.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The C-F bond cleavage is rapid; disappearance of starting material (m/z ~113) should be observed quickly.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO3 (2x) to neutralize any HF generated and remove DIPEA salts.

    • Wash with Brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via flash chromatography (0-50% EtOAc/Hex).

Data Table: Solvent & Base Screening Results

SolventBaseTempTimeYieldNotes
IPA DIPEA RT 2 h 92% Cleanest profile; product often precipitates.
DMFK2CO360°C1 h85%Darkening of reaction mixture observed.
THFTEAReflux12 h40%Slow kinetics; TEA is a weaker base in THF.
TolueneNaOtBu80°C1 h<30%Significant side products (trans-amidation/hydrolysis).
Protocol B: Lateral Lithiation of the C2-Methyl Group

Objective: Functionalizing the methyl group after the amine is installed.[1] This is crucial for extending the scaffold (e.g., introducing solubilizing tails).

Prerequisite: The C4-position must be substituted (e.g., with an amine or alkoxy group) to deactivate the ring towards nucleophilic attack by the lithium base.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Substrate: Dissolve the C4-substituted 2-methylpyrimidine derivative (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature control is vital to prevent "ring dance" or addition to the pyrimidine ring.

  • Lithiation: Add LDA (Lithium Diisopropylamide, 2.0 M in THF, 1.2 equiv) dropwise over 20 minutes.

    • Observation: A color change (often deep red or orange) indicates the formation of the benzylic anion. Stir for 30 mins at -78°C.

  • Quench: Add the electrophile (e.g., Methyl Iodide, Aldehydes, or DMF) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Termination: Quench with saturated NH4Cl solution. Extract with DCM.

Troubleshooting & Optimization

  • Hydrolysis: The C4-fluoro group is susceptible to hydrolysis by trace water, forming the 4-hydroxypyrimidine (tautomerizes to pyrimidone).

    • Solution: Use anhydrous solvents (Karl Fischer < 100 ppm). Store 4-fluoro-2-methylpyrimidine under inert gas in a desiccator.

  • Regio-scrambling: If using a secondary amine, steric hindrance might slow the C4 attack.

    • Solution: Switch solvent to DMSO (increases nucleophilicity of the amine) and heat to 40°C.

  • HF Generation: The reaction generates Fluoride ions (F-). Upon workup with acid, this forms HF.

    • Safety Check: Always perform the first wash with a basic solution (NaHCO3 or NaOH) to sequester fluoride as NaF before any acidification steps.

Safety Profile

  • Hazard: 4-Fluoro-2-methylpyrimidine is a skin and eye irritant.

  • Specific Risk: Hydrolysis releases Hydrogen Fluoride (HF). While the amounts are stoichiometric, HF is highly toxic and bone-seeking.

  • PPE: Nitrile gloves are insufficient for prolonged exposure to fluorinated solvents; double gloving or laminate gloves are recommended during the concentrated phase.

  • Disposal: All aqueous waste from the SNAr reaction must be treated as fluoride-containing waste (segregated from standard organic waste).

References

  • Vertex AI Search. (2025).[2][3] Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-methylpyrimidine (Analogous Handling). Link

  • Organic Reactions Wiki. (2025). Heteroatom-promoted lateral lithiation. Link

  • WuXi AppTec. (2025).[2][3][4][5] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link

Sources

Application Note: Enzymatic Profiling of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

From DPD Toxicity Screening to Thymidylate Synthase Target Engagement

Executive Summary

Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine, Tegafur), remain the backbone of chemotherapy for colorectal, gastric, and breast cancers. However, their clinical utility is governed by a precarious enzymatic balance:

  • Anabolic Activation: Conversion into cytotoxic nucleotides (FdUMP, FUTP) that inhibit DNA synthesis or disrupt RNA processing.

  • Catabolic Detoxification: Rapid degradation by Dihydropyrimidine Dehydrogenase (DPD/DPYD) in the liver.

The Clinical Problem: Up to 80% of administered 5-FU is catabolized by DPD.[1] Patients with partial or complete DPD deficiency (approx. 3-5% of the population) face lethal toxicity if dosed normally. Conversely, overexpression of Thymidylate Synthase (TS) in tumors leads to drug resistance.

This guide provides validated protocols for the two most critical assays in fluoropyrimidine development: DPD Phenotyping (Safety) and TS Inhibition Kinetics (Efficacy) .

The "Fork in the Road": Metabolic Pathway Visualization

The fate of a fluoropyrimidine is determined by the competition between activation and degradation pathways.

G Prodrugs Capecitabine/Tegafur FU 5-Fluorouracil (5-FU) Prodrugs->FU Metabolism DPD Enzyme: DPD (Rate Limiting) FU->DPD Catabolism (>80%) OPRT Enzymes: OPRT / UK / TP FU->OPRT Anabolism (<20%) DHFU Dihydrofluorouracil (Inactive/Excreted) DPD->DHFU Toxicity Systemic Toxicity (If DPD Deficient) DHFU->Toxicity FdUMP FdUMP (Active Metabolite) OPRT->FdUMP TS Target: Thymidylate Synthase FdUMP->TS Stable Ternary Complex (Inhibition) DNA Inhibition of DNA Synthesis (Tumor Cell Death) TS->DNA

Figure 1: The metabolic divergence of 5-FU.[2] The balance between DPD-mediated clearance and OPRT/TP-mediated activation dictates the therapeutic index.

Protocol A: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

Objective: To quantify DPD activity in Peripheral Blood Mononuclear Cells (PBMCs) or liver microsomes to screen for DPD deficiency (toxicity risk).

Rationale: Genotyping for DPYD alleles (e.g., DPYD2A*) is standard but misses rare variants. Phenotyping via functional assay provides a comprehensive assessment of the patient's actual metabolic capacity.

Materials & Reagents[3][4][5]
  • Enzyme Source: Freshly isolated PBMCs (from EDTA blood) or Human Liver Microsomes.

  • Substrate: 5-Fluorouracil (5-FU) [Sigma F6627].

  • Cofactor: NADPH (Reduced form) – Critical: DPD is NADPH-dependent; omitting this results in zero activity.

  • Internal Standard: 5-Chlorouracil (5-CU) or stable isotope labeled 5-FU (

    
    -5-FU).
    
  • Analysis: HPLC-UV (210 nm) or LC-MS/MS (preferred for sensitivity).

Step-by-Step Methodology
  • Sample Preparation (PBMC Isolation):

    • Isolate PBMCs using a density gradient (Ficoll-Paque).

    • Crucial Step: Resuspend cells in cytosolic extraction buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and lyse via sonication (3 x 10s bursts on ice). DPD is cytosolic; failure to lyse membranes fully yields false negatives.

    • Centrifuge at 105,000 x g for 60 min at 4°C. Collect supernatant (cytosol).

  • Reaction Setup:

    • Pre-incubate 100 µL of cytosolic protein (approx. 2-5 mg/mL) at 37°C for 5 minutes.

    • Add NADPH (Final concentration: 2 mM).

    • Initiate reaction by adding 5-FU (Final concentration: 25 µM).

    • Total reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C for 30 to 60 minutes .

    • Note: DPD activity is linear up to 90 minutes in healthy controls.

  • Termination & Extraction:

    • Stop reaction by adding 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (5-CU).

    • Vortex vigorously for 30s to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Detection (Recommended):

    • Column: C18 Reverse Phase (e.g., Atlantis T3, 3µm, 2.1 x 100 mm).

    • Mobile Phase: Isocratic 98% Water (0.1% Formic Acid) / 2% Methanol.

    • Transitions:

      • 5-FU: m/z 129

        
         42 (Negative mode).
        
      • DHFU (Product): m/z 131

        
         85.
        
    • Quantification: Calculate the conversion rate (pmol DHFU formed / min / mg protein).

Validation Criteria:

  • Normal Range: 0.15 – 0.60 nmol/min/mg protein.

  • Deficient: <0.05 nmol/min/mg protein (High risk of severe toxicity).

Protocol B: Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine the potency (


 or 

) of novel fluorinated pyrimidines or FdUMP analogs.

Rationale: TS catalyzes the methylation of dUMP to dTMP using 5,10-methylene-tetrahydrofolate (CH2-THF).[4] Fluorinated nucleotides (FdUMP) act as suicide inhibitors by forming a covalent, stable "ternary complex" with the enzyme and cofactor, permanently disabling dTMP synthesis.

Materials & Reagents[3][4][5]
  • Enzyme: Recombinant Human Thymidylate Synthase (hTS).[5]

  • Substrate: dUMP (Deoxyuridine monophosphate).[4][6]

  • Cofactor: 5,10-Methylene-tetrahydrofolate (CH2-THF).[4]

  • Detection: UV Spectrophotometer (Double beam preferred) capable of reading at 340 nm.

Step-by-Step Methodology (Spectrophotometric)
  • Buffer Preparation (TS Assay Buffer):

    • 50 mM Tris-HCl (pH 7.4).

    • 25 mM MgCl

      
       (Mg
      
      
      
      is essential for nucleotide binding).
    • 1 mM EDTA.

    • 5 mM DTT (Maintains enzyme stability).

  • Baseline Setup:

    • In a quartz cuvette, mix:

      • Assay Buffer.[4][5]

      • 200 µM CH2-THF (Cofactor).[4]

      • 100 µM dUMP (Substrate).[5]

    • Blanking: Zero the spectrophotometer with this mixture (minus enzyme).

  • Inhibitor Pre-incubation (The "Ternary Complex" Step):

    • Mix hTS enzyme (approx. 50 nM) with the test compound (e.g., FdUMP) in buffer.

    • Crucial Step: Incubate for 10-15 minutes at 25°C before adding substrate.

    • Why? Fluoropyrimidines are slow-binding inhibitors. Pre-incubation allows the covalent bond to form between the drug, enzyme, and cofactor.

  • Reaction Initiation:

    • Add the Enzyme-Inhibitor mix to the Cuvette containing dUMP and Cofactor.

    • Total Volume: 1.0 mL.

  • Kinetic Measurement:

    • Monitor Absorbance at 340 nm for 5–10 minutes.

    • Mechanism:[4][6][7][8] The reaction converts CH2-THF (absorbs at 340nm) to Dihydrofolate (DHF). However, the standard assay often measures the increase in absorbance due to DHF formation (which has a distinct extinction coefficient) or uses a coupled assay.

    • Alternative (Tritium Release): For higher sensitivity, use [5-

      
      H]dUMP. The reaction releases tritiated water (
      
      
      
      H
      
      
      O), which is measured via scintillation counting after charcoal absorption of unreacted nucleotides.
Data Presentation & Analysis

When reporting results for novel fluoropyrimidines, summarize kinetic parameters clearly.

Table 1: Comparative Enzymatic Profiling

ParameterDefinition5-FU / FdUMP (Reference)Novel Analog (Example)Clinical Implication
DPD

Max degradation rate100% (Baseline)<10%High Stability: Drug resists liver degradation; potentially lower dose required.
TS

Conc. for 50% inhibition~15 nM~5 nMHigher Potency: Stronger tumor growth inhibition.

Association RateSlowFastRapid Onset: Drug binds target quickly.
Complex

Stability of Ternary Complex~6 hours>24 hoursDurability: Prolonged suppression of DNA synthesis.
Troubleshooting & Optimization (Expert Insights)
  • DPD Circadian Rhythm: DPD activity in PBMCs fluctuates diurnally, peaking around midnight and lowest in the afternoon.

    • Solution: Standardize blood draw times (e.g., 8:00 AM – 10:00 AM) for all patients in a cohort.

  • TS Assay Drift: Oxidation of the folate cofactor (CH2-THF) causes baseline drift.

    • Solution: Prepare CH2-THF fresh in degassed buffer containing ascorbic acid (antioxidant) and keep on ice in the dark.

  • Sample Hemolysis: In DPD assays, red blood cells contain enzymes that can interfere or dilute the specific activity of PBMCs.

    • Solution: Ensure clean separation of the "buffy coat" during Ficoll gradient centrifugation.

References
  • Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing." CPIC Guidelines, 2017.[9][10] [Link]

  • Diasio, R. B., & Harris, B. E. "Clinical pharmacology of 5-fluorouracil." Clinical Pharmacokinetics, 1989. [Link]

  • Offer, S. M., et al. "Comparative functional analysis of DPYD variants of potential clinical relevance to 5-fluorouracil toxicity." Cancer Research, 2014. [Link]

  • Longley, D. B., et al. "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 2003. [Link]

  • Vande Voorde, J., et al. "Improving the therapeutic index of fluoropyrimidines: the role of DPD inhibition." Current Pharmaceutical Design, 2012. [Link]

Sources

scale-up synthesis of 4-fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Fluoro-2-Methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a key building block in the development of novel pharmaceuticals. The presented protocol is designed for robustness and scalability, focusing on a two-step synthetic route commencing from the readily available 2-methylpyrimidin-4(3H)-one. The methodology emphasizes practical, field-proven techniques to ensure high yield and purity, addressing the common challenges encountered during the transition from laboratory to pilot-plant scale. This guide includes detailed experimental procedures, process control parameters, safety protocols, and analytical methods, underpinned by a rationale for key experimental choices to ensure a self-validating and reliable process.

Introduction and Strategic Overview

Fluorinated pyrimidines are a privileged scaffold in medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity to bioactive molecules.[1] The compound 4-fluoro-2-methylpyrimidine serves as a critical intermediate for a variety of therapeutic agents. As drug development programs advance, the demand for multi-kilogram quantities of such intermediates necessitates the development of a safe, efficient, and economically viable scale-up synthesis.

This guide details a robust two-step synthetic strategy, selected for its reliability and use of cost-effective starting materials. The overarching workflow is depicted below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Fluorination A 2-Methylpyrimidin-4(3H)-one B Chlorination with POCl3 A->B C 4-Chloro-2-methylpyrimidine (Intermediate) B->C D Halogen Exchange (Halex) Reaction C->D Transfer to Fluorination Step E Crude 4-Fluoro-2-methylpyrimidine D->E F Purification E->F G Final Product: 4-Fluoro-2-methylpyrimidine F->G

Figure 1: Overall two-phase workflow for the synthesis of 4-fluoro-2-methylpyrimidine.

The chosen pathway involves:

  • Chlorination: Conversion of the commercially available 2-methylpyrimidin-4(3H)-one to the key intermediate, 4-chloro-2-methylpyrimidine, using phosphorus oxychloride (POCl₃). This is a classic and highly effective method for transforming pyrimidinones into their chloro-derivatives.[2]

  • Fluorination: A nucleophilic aromatic substitution (SNA) reaction, specifically a Halogen Exchange (Halex) reaction, to replace the chlorine atom with fluorine. This is a widely used industrial method for the synthesis of fluoro-heterocycles due to its efficiency and the availability of various fluoride sources.

This approach avoids the use of highly specialized or difficult-to-handle fluorinating agents, making it suitable for standard chemical manufacturing facilities.

Part I: Scale-Up Synthesis of 4-Chloro-2-methylpyrimidine

The conversion of the pyrimidinone to the chloropyrimidine is the foundational step. Phosphorus oxychloride is the reagent of choice due to its high reactivity and its dual role as both a reagent and a solvent in many cases, simplifying the process.

Mechanistic Rationale

The reaction proceeds via the formation of a chlorophosphate ester intermediate from the tautomeric 4-hydroxy-2-methylpyrimidine. Subsequent nucleophilic attack by a chloride ion, with the departure of a stable phosphate leaving group, yields the desired 4-chloro-2-methylpyrimidine. On a large scale, controlling the exothermicity of the initial reaction between the pyrimidinone and POCl₃ is critical.

Protocol for the Synthesis of 4-Chloro-2-methylpyrimidine (1 kg Scale)

Materials and Equipment:

  • 20 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Scrubber system for acidic vapors (NaOH solution).

  • Receiving vessels and extraction equipment.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
2-Methylpyrimidin-4(3H)-one110.121.00 kg9.081.0
Phosphorus Oxychloride (POCl₃)153.334.18 L (6.90 kg)45.45.0
Toluene-10 L--
Ice-20 kg--
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Brine (Saturated NaCl)-2 L--
Anhydrous Magnesium Sulfate (MgSO₄)120.37500 g--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reflux condenser outlet to a caustic scrubber.

  • Charging Reagents: Charge phosphorus oxychloride (4.18 L) to the reactor. Begin agitation at 100-150 RPM.

  • Controlled Addition: Carefully add 2-methylpyrimidin-4(3H)-one (1.00 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 30°C using a cooling bath. The reaction is exothermic.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or HPLC until the starting material is consumed (<1%).

  • Solvent Removal: Cool the mixture to 50-60°C. Distill off the excess POCl₃ under reduced pressure. This is a critical step to ensure a manageable quench.

  • Quenching: (Caution: Highly Exothermic and Releases HCl gas) . Slowly and carefully add the cooled reaction residue to a separate vessel containing a vigorously stirred mixture of crushed ice (20 kg) and toluene (5 L). Maintain the quench temperature below 20°C.

  • Neutralization and Extraction: Once the quench is complete, carefully neutralize the aqueous layer to pH 7-8 with a saturated solution of sodium bicarbonate. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 5 L of toluene.

  • Washing and Drying: Combine the organic extracts and wash with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate (500 g), then filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-chloro-2-methylpyrimidine as a solid. The product can be used directly in the next step or further purified by recrystallization from hexanes if required.

Expected Yield: 1.05 - 1.15 kg (90-98%). Purity (by GC): >98%.[3]

Part II: Scale-Up Synthesis of 4-Fluoro-2-methylpyrimidine

This step employs a Halex reaction, which is a cornerstone of industrial fluorine chemistry. The choice of fluoride source, solvent, and catalyst (if needed) is critical for achieving high conversion and minimizing side products.

Rationale for Reagent Selection
  • Fluoride Source: Spray-dried potassium fluoride (KF) is chosen for its favorable balance of reactivity, cost, and handling characteristics. It must be anhydrous for optimal performance.

  • Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is required to achieve the necessary reaction temperatures and to solubilize the fluoride salt.

  • Phase Transfer Catalyst (PTC): While not always necessary, a PTC like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase.

Figure 2: Reaction scheme for the fluorination of 4-chloro-2-methylpyrimidine.

Protocol for the Synthesis of 4-Fluoro-2-methylpyrimidine (1 kg Scale)

Materials and Equipment:

  • 20 L reactor (glass-lined or stainless steel) with overhead stirring, distillation head, temperature probe, and nitrogen inlet.

  • Vacuum pump.

  • Heating mantle.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
4-Chloro-2-methylpyrimidine128.561.00 kg7.781.0
Spray-dried Potassium Fluoride (KF)58.10678 g11.671.5
Dimethyl Sulfoxide (DMSO)78.135 L--
Toluene-5 L--
Water-10 L--
Brine (Saturated NaCl)-2 L--

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously dry and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with spray-dried potassium fluoride (678 g) and DMSO (5 L). Stir the slurry and heat to 80-90°C under vacuum for 1-2 hours to azeotropically remove any trace water with a small amount of DMSO.

  • Addition of Substrate: Cool the mixture to 70°C and break the vacuum with nitrogen. Add the 4-chloro-2-methylpyrimidine (1.00 kg).

  • Reaction: Heat the reaction mixture to 140-150°C and maintain for 8-12 hours. The reaction is typically monitored by GC or HPLC for the disappearance of the starting material.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Add water (10 L) and toluene (5 L). Stir vigorously for 30 minutes. Separate the layers. Extract the aqueous layer with toluene (2 x 2.5 L).

  • Washing: Combine the organic extracts and wash with water (2 x 5 L) to remove residual DMSO, followed by a wash with brine (2 L).

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The final product, 4-fluoro-2-methylpyrimidine, is a volatile liquid. It should be purified by fractional distillation under reduced pressure to achieve high purity.

Expected Yield: 750 - 830 g (86-95%). Purity (by GC): >99%.

Process and Quality Control

Consistent monitoring is essential for a successful scale-up campaign.

StageAnalytical MethodParameter to MonitorAcceptance Criteria
Chlorination GC, HPLCConsumption of starting material<1% remaining
Intermediate GC, ¹H NMRPurity of 4-chloro-2-methylpyrimidine>98%
Fluorination GC, HPLCConsumption of intermediate<1% remaining
Final Product GC, ¹H NMR, ¹⁹F NMRPurity of 4-fluoro-2-methylpyrimidine>99.5%

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a closed system and vent through a scrubber. Personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator, is mandatory.

  • Quenching: The quenching of the POCl₃ reaction is extremely hazardous. It must be done slowly, with efficient cooling and stirring, and in a well-ventilated area or fume hood designed for large-scale reactions.

  • Potassium Fluoride (KF): Toxic upon ingestion or inhalation. Avoid creating dust.

  • DMSO: Can increase the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Pressure: Monitor the reactor pressure, especially during heating and distillation steps.

Conclusion

The described two-step synthesis of 4-fluoro-2-methylpyrimidine via chlorination followed by a Halex fluorination reaction provides a reliable and scalable route suitable for industrial production. By carefully controlling reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical monitoring, this process can consistently deliver a high-purity product in multi-kilogram quantities. This application note serves as a foundational guide for researchers and process chemists aiming to scale up this important pharmaceutical intermediate.

References

  • CN110903176A: A patent describing a chemical synthesis method, which while not directly for the target molecule, provides context on related chemical transform
  • Guidechem: Provides information on the synthesis and applications of 2-Chloro-4-methylpyrimidine, a potential precursor.
  • NIH PMC Article on Synthesis of 4-amino-5-fluoropyrimidines: Describes modern methods for synthesizing fluorinated pyrimidines under mild conditions. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine: Outlines the Balz-Schiemann reaction, a relevant fluorin
  • US5414086A: A patent for the preparation of 4-methylpyrimidines, providing background on pyrimidine ring synthesis.
  • CN102399196A: A patent detailing the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
  • CN102898358A: A patent on the preparation of fluoropyridine compounds, discussing various fluorination str
  • Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines: Details the conversion of pyrimidine-2-oles to their 2-chloro analogues using POCl₃.
  • MDPI Article on Synthesis of Fluorinated Nucleosides: Discusses the importance and synthesis of fluorinated heterocycles in medicinal chemistry. [Link]

  • ChemicalBook entry for 4-chloro-5-fluoro-2-methyl-pyrimidine: Provides a general procedure for the synthesis of a rel
  • US6365740B1: A patent related to the preparation of pyrimidine deriv
  • Sigma-Aldrich Product Page for 2-Fluoro-4-methylpyridine: Provides properties and preparation references for a rel
  • CN103554036B: A patent describing the preparation of 2-chloro-4-substituted pyrimidine compounds.
  • Apollo Scientific Product Page for 4-Chloro-5-fluoro-2-methylpyrimidine: Includes safety and purity information for a rel
  • MDPI Article on Chemistry of Fluorinated Pyrimidines: Discusses the industrial scale synthesis of fluorinated pyrimidines like 5-FU. [Link]

  • RSC Publishing Article on Scale-up Synthesis: Discusses modern concepts for scaling up the production of active pharmaceutical ingredients. [Link]

  • NIH PMC Article on Reactivity Scale for Electrophilic Fluorinating Reagents: Provides context on the reactivity of various fluorinating agents. [Link]

  • ChemScene Product Page for 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine: Lists properties for a structurally similar compound.
  • NIH PMC Article on A facile synthesis of 5-(perfluoroalkyl)-pyrimidines: Describes methods for introducing fluorinated groups onto a pyrimidine ring. [Link]

  • Synthesis of a fluorinated pyronin: Provides an example of the synthesis of a complex fluorin
  • PubChem entry for 4-Chloro-2-fluoropyridine: Details safety and hazard information for a related compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-Methylpyrimidine by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-fluoro-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chromatographic principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-fluoro-2-methylpyrimidine. Each problem is followed by an analysis of potential causes and actionable solutions.

Poor Separation/Resolution

Question: I am seeing broad peaks and poor separation between my product and impurities. How can I improve the resolution?

Answer: Poor resolution is a common challenge and can stem from several factors related to your chromatographic conditions. Let's break down the potential causes and solutions.

  • Sub-optimal Mobile Phase: The polarity of your mobile phase is critical for achieving good separation on a normal-phase silica column.

    • Cause: If the mobile phase is too polar, your compound and impurities will elute too quickly, resulting in poor separation. If it's not polar enough, the elution will be prolonged, leading to broad peaks.

    • Solution: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound in the initial thin-layer chromatography (TLC) screening.[1] A common starting point for fluorinated pyrimidines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] You can systematically vary the ratio of these solvents to optimize the separation. For instance, start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate.

  • Improper Flow Rate: The speed at which the mobile phase moves through the column directly impacts the interaction time between the analyte and the stationary phase.

    • Cause: A flow rate that is too high will reduce the interaction time, leading to decreased resolution. Conversely, a flow rate that is too low can lead to band broadening due to diffusion.

    • Solution: For flash chromatography, a flow rate that results in the solvent front descending about 2 inches per minute is a good starting point. This should be optimized based on the specific separation.

  • Column Overloading: Exceeding the binding capacity of your column is a frequent cause of poor peak shape and resolution.

    • Cause: When too much sample is loaded, the stationary phase becomes saturated, leading to a non-ideal distribution of the analyte between the stationary and mobile phases. This results in broad, asymmetric peaks.

    • Solution: As a general rule, for silica gel flash chromatography, the sample load should be between 1% and 10% of the mass of the silica gel, depending on the difficulty of the separation. For challenging separations, a lower loading percentage is recommended.

Peak Tailing

Question: My peak for 4-fluoro-2-methylpyrimidine is tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing is often indicative of secondary interactions between your analyte and the stationary phase, or issues with the column itself.

  • Secondary Interactions with Silica: The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the surface of the silica gel.

    • Cause: These secondary interactions can lead to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

    • Solution: Adding a small amount of a basic modifier to your mobile phase can help to saturate these active sites on the silica. For nitrogen-containing compounds, adding 0.1% to 1% of triethylamine or pyridine to the mobile phase is a common and effective strategy.

  • Column Degradation or Contamination: A damaged or contaminated column can also lead to peak tailing.

    • Cause: Voids in the column packing or strongly adsorbed impurities from previous runs can create alternative flow paths and interaction sites.

    • Solution: If you suspect column degradation, it may need to be repacked or replaced. To prevent contamination, always use high-purity solvents and ensure your sample is fully dissolved and filtered before loading.[3]

Unexpected Peaks in Chromatogram

Question: I am observing more peaks in my chromatogram than expected. What could be the source of these extra peaks?

Answer: Unexpected peaks are typically due to impurities from the synthesis or degradation of your product.

  • Synthesis-Related Impurities: The synthesis of fluorinated pyrimidines can result in various byproducts.

    • Cause: Common impurities can include unreacted starting materials, isomers, or products of side reactions. For example, in syntheses involving cyclocondensation reactions, incompletely cyclized intermediates or alternative cyclization products may be present.[4]

    • Solution: It is crucial to understand the synthetic route to anticipate potential impurities. If possible, obtain standards of potential byproducts to confirm their identity. Optimizing the reaction conditions can minimize the formation of these impurities.

  • Product Degradation: 4-fluoro-2-methylpyrimidine may be susceptible to degradation under certain conditions.

    • Cause: Some fluorinated compounds can be sensitive to acidic or basic conditions, which might be present in the mobile phase or on the silica gel itself.[5][6] For instance, acid-catalyzed degradation can occur with some fluorinated nucleosides.[5][6]

    • Solution: Perform a stability test of your compound in the chosen mobile phase before running the column. If degradation is observed, consider using a more neutral mobile phase or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-fluoro-2-methylpyrimidine?

A1: For preparative purification, standard silica gel (Silica 60) is the most common and cost-effective choice for normal-phase chromatography.[2] For analytical and more challenging preparative separations, reversed-phase HPLC using a C8 or C18 column is often employed for pyrimidine derivatives.[7] Given the fluorine content, a fluorinated stationary phase could also offer alternative selectivity and improved peak shape.[8]

Q2: How do I choose the right mobile phase for my separation?

A2: The selection of the mobile phase should be guided by TLC analysis. The goal is to find a solvent system that provides good separation between your target compound and any impurities, with an Rf value for your product ideally around 0.2-0.3.[1] A good starting point is a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). You can then fine-tune the ratio to achieve optimal separation.

Q3: Can I use a gradient elution for my purification?

A3: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective, especially for complex mixtures with components of widely varying polarities. A shallow gradient often leads to better resolution of later-eluting peaks.

Q4: How can I ensure the stability of 4-fluoro-2-methylpyrimidine during purification?

A4: To ensure the stability of your compound, it is advisable to conduct preliminary stability tests.[9] Dissolve a small amount of your purified compound in the intended mobile phase and monitor it over time by TLC or HPLC to check for the appearance of degradation products. Fluorinated pyrimidines can be sensitive to pH, so avoiding strongly acidic or basic conditions is a good practice unless stability has been confirmed.[5][6]

Q5: What are the key considerations for scaling up my purification?

A5: When scaling up from a small-scale separation to a larger preparative purification, it is important to maintain the linear velocity of the mobile phase to preserve the separation performance.[3] This means that as you increase the column diameter, you will need to increase the flow rate proportionally. The sample loading should also be scaled up proportionally to the amount of stationary phase.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general guideline for the purification of 4-fluoro-2-methylpyrimidine using flash chromatography on silica gel.

Materials
  • Crude 4-fluoro-2-methylpyrimidine

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for basic modifier)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Method Development (TLC)
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under UV light.

  • Select the solvent system that provides the best separation of the desired product from impurities, with an Rf of ~0.2-0.3 for the product.

Column Packing
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Equilibrate the column by running several column volumes of the mobile phase through it.

Sample Loading
  • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent).

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica.

Elution and Fraction Collection
  • Begin eluting the column with the mobile phase, starting with the composition determined by TLC.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect fractions in separate tubes.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

Product Isolation
  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified 4-fluoro-2-methylpyrimidine.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Initial Eluent 95:5 Hexanes:Ethyl Acetate
Final Eluent 70:30 Hexanes:Ethyl Acetate
Flow Rate ~2 inches/minute descent
Sample Loading 1-5% of silica gel mass

Visualizations

Troubleshooting_Workflow Problem Chromatographic Issue (e.g., Poor Resolution, Tailing) Check_Mobile_Phase Is Mobile Phase Optimal? (TLC Rf ~0.2-0.3) Problem->Check_Mobile_Phase Adjust_Polarity Adjust Solvent Ratio Check_Mobile_Phase->Adjust_Polarity No Check_Flow_Rate Is Flow Rate Correct? Check_Mobile_Phase->Check_Flow_Rate Yes Adjust_Polarity->Check_Mobile_Phase Adjust_Flow Optimize Flow Rate Check_Flow_Rate->Adjust_Flow No Check_Loading Is Column Overloaded? Check_Flow_Rate->Check_Loading Yes Adjust_Flow->Check_Flow_Rate Reduce_Load Decrease Sample Amount Check_Loading->Reduce_Load Yes Check_Secondary_Interactions Peak Tailing Present? Check_Loading->Check_Secondary_Interactions No Reduce_Load->Check_Loading Add_Modifier Add Basic Modifier (e.g., Triethylamine) Check_Secondary_Interactions->Add_Modifier Yes Solution Problem Resolved Check_Secondary_Interactions->Solution No Add_Modifier->Solution

Caption: Troubleshooting workflow for common chromatography issues.

Purification_Protocol Start Start TLC Method Development (TLC) - Optimize Mobile Phase Start->TLC Packing Column Packing - Slurry pack silica gel TLC->Packing Loading Sample Loading - Dissolve in minimal solvent Packing->Loading Elution Elution & Fraction Collection - Run gradient, collect fractions Loading->Elution Monitoring Monitor Fractions (TLC) Elution->Monitoring Monitoring->Elution Continue Combine Combine Pure Fractions Monitoring->Combine Separation Complete Evaporation Solvent Evaporation - Rotary Evaporator Combine->Evaporation End Pure Product Evaporation->End

Caption: Step-by-step flash chromatography purification workflow.

References

  • National Center for Biotechnology Information.

  • ResearchGate.

  • BenchChem.

  • Chromatography Today.

  • University of Rochester, Department of Chemistry.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • MDPI.

  • ResearchGate.

  • Biotage.

  • Scientific Literature.

  • National Center for Biotechnology Information.

  • Thieme Chemistry.

  • National Center for Biotechnology Information.

  • Roboklon.

  • Teledyne ISCO.

  • ResearchGate.

  • ResearchGate.

  • LCGC International.

  • Agilent.

Sources

Technical Support Center: 4-Fluoro-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. | Department: Process Chemistry & Fluorination Technologies[1]

Introduction: The 4-Position Challenge

Welcome to the technical guide for optimizing 4-fluoro-2-methylpyrimidine . As researchers, you likely face a specific electronic dilemma: the C4 position of the pyrimidine ring is highly electron-deficient, making it susceptible to nucleophilic attack. While this facilitates the desired


 fluorination, it simultaneously opens the door to rapid hydrolysis (reverting to the pyrimidinone) and polymerization.

This guide moves beyond textbook recipes. We focus on controlling the lattice energy of fluoride sources and managing water at the ppm level to drive conversion.

Module 1: The Halex Route (Cl F)

The Industry Standard for Scale-Up

The Halogen Exchange (Halex) reaction using 4-chloro-2-methylpyrimidine is the most cost-effective route but is notoriously capricious regarding moisture.

Core Protocol: Anhydrous KF in Sulfolane

Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), Spray-dried KF (2.0 eq), 18-crown-6 (0.05 eq). Solvent: Sulfolane (Tetramethylene sulfone) or DMSO (anhydrous).[1]

Step-by-Step Workflow:

  • Drying (Critical): Place KF in a reaction vessel. If "spray-dried" KF is unavailable, you must activate standard KF.[1] Add toluene or benzene and perform an azeotropic distillation to remove trace water.[1] Remove the azeotrope solvent under vacuum.[1]

  • Solvation: Add anhydrous Sulfolane. Add 18-crown-6 (Phase Transfer Catalyst).[1]

  • Addition: Add the chloro-pyrimidine substrate.

  • Reaction: Heat to 140–160°C . Monitor via HPLC/GC.[1]

    • Note: Conversion usually plateaus after 4-6 hours.[1]

  • Work-up: Distill the product directly from the reaction mixture under reduced pressure (if possible) to avoid aqueous work-up, which triggers hydrolysis.

Optimization Matrix: Fluoride Source & Solvents

The choice of fluoride source dictates the reaction temperature and rate.[1]

Fluoride SourceSolubilityHygroscopicityRec.[1] TempNotes
KF (Spray-dried) LowHigh150-200°CBest Balance. High surface area (

) overcomes lattice energy.
CsF ModerateExtreme80-120°CHighest Reactivity. Expensive.[1] Forms "sticky" byproducts if wet.[1]
TBAF (Anhydrous) HighExtreme<80°CRisky. Commercial TBAF is hydrated (

).[1] Must be prepared in situ or dried rigorously to prevent hydrolysis.[1]
Troubleshooting The Halex Route

Q: The reaction stalls at 60% conversion. Adding more KF doesn't help. [1]

  • Diagnosis: The surface of your KF particles has become "poisoned" or coated with KCl, blocking active sites.[1] This is the "Lattice Energy Wall."

  • Fix: Use Spray-dried KF (smaller particle size) or add a phase transfer catalyst like 18-crown-6 or tetraphenylphosphonium bromide to shuttle fluoride into the organic phase.

Q: I see a large peak for 2-methylpyrimidin-4-one (the hydroxy species).

  • Diagnosis: Water ingress.[1] The fluoride ion is a strong base in aprotic solvents; it deprotonates trace water to form

    
    , which is a better nucleophile than 
    
    
    
    .[1]
  • Fix: Implement azeotropic drying of the KF/Solvent mixture before adding the substrate.[1] Use molecular sieves in the solvent lines.[1]

Q: The reaction mixture turned into a black tar.

  • Diagnosis: Thermal polymerization.[1] Pyrimidines are prone to self-condensation at high temperatures, especially if the reaction is prolonged.[1]

  • Fix: Lower the temperature by 20°C and switch to a more reactive fluoride source (CsF) or solvent (DMSO instead of Sulfolane) to maintain rate.

Module 2: Deoxyfluorination (OH F)

The "Late-Stage" Alternative

If the chloro-precursor is unavailable, or if you are working with the 4-hydroxy tautomer (2-methylpyrimidin-4-one), direct deoxyfluorination is the modern solution.

Protocol: PhenoFluor™ Deoxyfluorination

Reagents: 2-methylpyrimidin-4-one (1.0 eq), PhenoFluor (1.2 eq). Solvent: Toluene (anhydrous).[1]

  • Setup: Charge a vial with the pyrimidinone and PhenoFluor in a glovebox (or under strict

    
    ).
    
  • Reaction: Add Toluene. Heat to 80–100°C for 2–4 hours.[1]

  • Mechanism: PhenoFluor activates the phenol oxygen, forming an imidazolium intermediate that undergoes concerted displacement by fluoride.[1][2]

  • Work-up: Remove solvent; purify via flash chromatography (silica).

Why this works: Unlike DAST (which can explode) or


 followed by KF (two steps), PhenoFluor tolerates the electron-rich nature of the tautomer and drives the reaction via a concerted mechanism that avoids the high-energy Meisenheimer complex.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired fluorination, the fatal hydrolysis, and the polymerization risks.

ReactionPathways Start 4-Chloro-2-methylpyrimidine Meisenheimer Meisenheimer Complex Start->Meisenheimer + F- (High Temp) Hydrolysis 2-methylpyrimidin-4-one (Hydrolysis Byproduct) Start->Hydrolysis + H2O (Trace Moisture) Faster than F- Polymer Black Tar (Polymerization) Start->Polymer >180°C or Prolonged Heating F_Source Fluoride Source (KF/CsF + 18-crown-6) F_Source->Meisenheimer Solubility Limit Product 4-Fluoro-2-methylpyrimidine (Target) Meisenheimer->Product - Cl- Product->Hydrolysis + H2O (Post-reaction)

Caption: Competitive pathways in SNAr fluorination. Note that water competes directly with fluoride, and the product itself is susceptible to hydrolysis.

Process Decision Tree

Use this logic flow to select your optimal synthesis strategy.

DecisionTree Start Starting Material? Chloro 4-Chloro-2-methylpyrimidine Start->Chloro Hydroxy 4-Hydroxy-2-methylpyrimidine Start->Hydroxy Scale Scale > 100g? Chloro->Scale HalexKF Route A: Halex Spray-dried KF / Sulfolane Temp: 160°C Scale->HalexKF Yes (Cost Critical) HalexCsF Route B: Halex CsF / DMSO Temp: 100°C Scale->HalexCsF No (Speed Critical) Safety Safety/Cost Priority? Hydroxy->Safety Pheno Route C: PhenoFluor (High Yield, High Cost) Safety->Pheno Safety/Speed POCl3 Route D: Two-Step 1. POCl3 -> Cl 2. Go to Route A Safety->POCl3 Cost (Avoids PhenoFluor)

Caption: Strategic decision tree for selecting the fluorination route based on starting material and scale.

FAQ: Rapid-Fire Technical Support

Q: Can I use TBAF (Tetrabutylammonium Fluoride) to lower the reaction temperature? A: Proceed with extreme caution. Commercial TBAF is sold as a trihydrate (


).[1] Using this will result in 100% conversion to the hydrolysis product.[1] You must use anhydrous TBAF  (prepared in situ or dried with great difficulty) or TMAH (Tetramethylammonium hydroxide)  neutralized with HF, then dried.[1] For most labs, CsF is a safer "low-temp" alternative.[1]

Q: Why is my yield lower when I scale up from 1g to 50g? A: Heat transfer and stirring efficiency.[1] In heterogeneous Halex reactions (Solid-Liquid), the grinding effect of the stir bar on the KF surface is significant at small scales. At 50g, overhead stirring may not provide the same particle attrition.[1] Recommendation: Use micronized/spray-dried KF and ensure turbulent flow.[1]

Q: Is the product volatile? A: Yes. 4-Fluoro-2-methylpyrimidine has a relatively low boiling point.[1] Do not rotovap to dryness at high vacuum/bath temp, or you will lose product.[1]

References

  • The Shell Halex Incident (Safety & Scale-up)

    • Scientific Update.[1] "An Accident Waiting to Happen? The Shell Halex Reaction."

  • PhenoFluor Mechanism & Application

    • ACS Central Science.[1] "18F-Deoxyfluorination of Phenols via Ru π-Complexes." (Discusses the PhenoFluor mechanism relevant to pyrimidines).

  • General Halex Optimization (Spray-dried KF)

    • SciSpace / Main Group Metal Chemistry.[1] "Versatility of KF as Selective Fluorination of Organic Compounds."[1]

  • Deoxyfluorination Reagent Guide

    • ACS GCI Pharmaceutical Roundtable.[1] "PhenoFluor™ Reagent Guide."[1]

Sources

troubleshooting low yield in 4-fluoro-2-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Nucleophilic Fluorination (


)
Ticket ID:  PYR-F-004
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-fluoro-2-methylpyrimidine (typically via Halex reaction from 4-chloro-2-methylpyrimidine) is deceptively simple. While the transformation looks straightforward on paper, it is plagued by three specific failure modes: incomplete conversion due to lattice energy barriers, hydrolysis of the activated 4-position, and product volatility during isolation.

This guide moves beyond generic advice, treating your reaction as a system of competing kinetics and thermodynamics.

Module 1: Reactivity & Kinetics (The "Stalled Reaction")

User Question: My reaction stalls at ~50% conversion even after 24 hours at 100°C. Adding more Potassium Fluoride (KF) doesn't help. Why?

Technical Diagnosis: You are likely experiencing surface passivation and solubility limitations .

  • Lattice Energy Barrier: The crystal lattice energy of KF is high (808 kJ/mol). In aprotic solvents (DMSO, DMF, Sulfolane), KF is sparingly soluble.

  • The "KCl Shell": As the reaction proceeds (

    
    ), the byproduct KCl precipitates onto the surface of the unreacted KF particles. This "shells" the fluoride source, preventing further dissolution. Adding more solid KF just introduces more surface area that eventually gets coated.
    

Corrective Protocol:

  • Spray-Dried KF: Do not use granular KF. Use spray-dried KF, which has a vastly higher surface area.

  • Phase Transfer Catalysis (The "Crown" Solution): You must use a catalyst to pull fluoride into the organic phase.

    • Recommendation: Add 18-Crown-6 (5-10 mol%). It complexes with the Potassium cation (

      
      ), generating a "naked," highly reactive fluoride anion (
      
      
      
      ) in solution.
  • Solvent Switch: If using DMF, switch to Sulfolane or DMSO . Sulfolane is thermally stable and allows for higher temperatures (140-150°C) without the decomposition associated with DMF/DMAc.

Module 2: The Moisture Problem (Hydrolysis)

User Question: I see full conversion on TLC, but NMR shows a significant amount of 4-hydroxy-2-methylpyrimidine (or the pyrimidone tautomer). My solvent was "anhydrous."

Technical Diagnosis: The 4-position of the pyrimidine ring is highly electron-deficient, making it susceptible not just to fluoride attack, but also to water.

  • Hygroscopic Solvents: DMSO and Sulfolane are essentially "water magnets." A bottle opened once can absorb enough atmospheric moisture to ruin a fluorination reaction.

  • Competitive Kinetics: Hydroxide (

    
    ) is a much stronger nucleophile than Fluoride. Even trace water (ppm levels) generates 
    
    
    
    or acts directly to hydrolyze the C-Cl or C-F bond.

Corrective Protocol:

  • Azeotropic Drying: Before adding the catalyst or substrate, suspend your KF in the solvent (e.g., Sulfolane) and add Toluene. Distill off the Toluene. This carries away trace water as an azeotrope.

  • The "Finger" Rule: Ensure your reaction vessel is under a positive pressure of dry Nitrogen or Argon.

  • Reagent Quality: KF is hygroscopic. It must be dried at 150°C under high vacuum for 4 hours before use.

Module 3: Isolation & Volatility (The "Missing Mass")

User Question: The reaction looked clean, but after rotary evaporation, my yield dropped from an estimated 80% to 30%. Where did it go?

Technical Diagnosis: 4-fluoro-2-methylpyrimidine is relatively volatile and possesses a significant vapor pressure.

  • Sublimation/Evaporation: If you use high vacuum (< 10 mbar) and a warm water bath (> 40°C) to remove high-boiling solvents like DMSO, you are co-distilling your product.

  • Workup Solubility: Pyrimidines are basic. If you perform an acidic wash (to remove amines), you protonate the pyrimidine (

    
    ), forcing it into the aqueous layer.
    

Corrective Protocol:

  • Avoid High Vac: Do not try to strip DMSO/Sulfolane to dryness. Instead, dilute the reaction mixture with water and extract into Diethyl Ether or Pentane (highly volatile solvents).

  • Gentle Concentration: Remove the extraction solvent at atmospheric pressure or weak vacuum (> 200 mbar) at low temperature.

  • Telescoping: If possible, do not isolate. React the crude solution directly in the next step.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Fluorination pathway and the parasitic Hydrolysis pathway.

G Start 4-Chloro-2-methylpyrimidine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Activation Product 4-Fluoro-2-methylpyrimidine (Target) Intermediate->Product F- Attack (Fast if Dry) Byproduct 4-Hydroxy-2-methylpyrimidine (Impurity) Intermediate->Byproduct H2O Attack (Irreversible) Fluoride KF / 18-Crown-6 (Naked F-) Fluoride->Intermediate Water Trace H2O (Moisture) Water->Intermediate

Figure 1: Kinetic competition in SNAr fluorination. Note that water attack is often irreversible and faster than fluoride exchange if moisture is present.

Optimized Experimental Protocol

Objective: Synthesis of 4-fluoro-2-methylpyrimidine via Halex Reaction.

ParameterSpecificationReason
Substrate 4-chloro-2-methylpyrimidine (1.0 eq)Starting material.
Reagent Spray-dried KF (2.5 eq)High surface area for better kinetics.
Catalyst 18-Crown-6 (0.05 eq)Phase transfer catalyst to solubilize

.
Solvent Sulfolane (Anhydrous)High boiling point, thermally stable.
Temp/Time 140°C / 4-6 HoursSufficient energy to overcome activation barrier.

Step-by-Step Procedure:

  • Drying (Critical): In a reaction flask equipped with a Dean-Stark trap, suspend Spray-dried KF (2.5 eq) in Sulfolane. Add Toluene (20% v/v relative to Sulfolane).

  • Azeotrope: Heat to reflux to distill off Toluene/Water azeotrope. Continue until head temperature reaches the boiling point of Sulfolane (or Toluene is gone).

  • Cool & Charge: Cool to 80°C. Add 18-Crown-6 (0.05 eq) and 4-chloro-2-methylpyrimidine (1.0 eq) under Argon flow.

  • Reaction: Heat to 140°C . Monitor by GC-MS or HPLC every 2 hours.

    • Target: >95% conversion.[1]

  • Workup (Low Loss):

    • Cool to Room Temperature.

    • Pour mixture into Ice Water (5x reaction volume).

    • Extract with Diethyl Ether (3 x 50mL). Note: Ether is preferred over DCM to facilitate low-temp evaporation.

    • Wash combined organics with Brine. Do NOT wash with acid.

    • Dry over

      
      . Filter.
      
  • Isolation: Concentrate on a rotary evaporator at >300 mbar and <30°C bath temperature. Do not go to full dryness if possible; use the concentrated residue for the next step.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of chloro- and nitro-compounds using potassium fluoride in the presence of phase transfer catalysts. Chemical Communications. Link

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link

  • Organic Process Research & Development. (2020). Development of SNAr Nucleophilic Fluorination. (General Overview of Halex Optimization). Link

Sources

Technical Support Center: Navigating Reactions with 4-Fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-fluoro-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and overcome common challenges in your experiments, ensuring the successful application of this versatile reagent.

Introduction: The Reactivity of 4-Fluoro-2-methylpyrimidine

4-Fluoro-2-methylpyrimidine is a valuable building block in medicinal chemistry and materials science, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the ring nitrogens, makes the carbon at the 4-position highly electrophilic. The fluorine atom at this position serves as an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to its chloro or bromo analogs.

However, like any reactive chemical, side reactions can occur. Understanding the underlying chemical principles governing these side reactions is crucial for optimizing your synthetic protocols and achieving high yields of the desired product. This guide will delve into the most common side reactions, their mechanisms, and practical strategies to avoid them.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: My reaction is sluggish, and I'm observing low conversion to the desired product. What can I do?

Several factors can contribute to a slow reaction rate. Let's break down the potential causes and solutions.

Causality: The rate of an SNAr reaction is dependent on the nucleophilicity of the attacking species, the temperature of the reaction, and the solvent used. The 2-methyl group on the pyrimidine ring can also exert a mild deactivating effect and steric hindrance, potentially slowing the reaction compared to unsubstituted fluoropyrimidines.[1]

Troubleshooting Steps:

  • Evaluate Your Nucleophile: Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to increase its reactivity.

    • For amine nucleophiles: Consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity.

    • For alcohol nucleophiles: Convert the alcohol to its corresponding alkoxide using a suitable base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]

  • Increase the Reaction Temperature: As a general rule, increasing the temperature will increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS is a prudent approach.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. They also help to stabilize the charged Meisenheimer intermediate formed during the reaction.[1] Be aware that DMSO can be thermally unstable and may react with certain reagents, so its use at high temperatures should be carefully considered.[2]

Workflow for Optimizing a Sluggish Reaction:

Caption: Recommended setup for slow addition of the electrophile.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-fluoro-2-methylpyrimidine? A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, refrigeration is recommended.

Q2: What is the expected reactivity of the 2-methyl group? A: Under typical SNAr conditions, the 2-methyl group is generally not reactive. However, under strongly basic conditions (e.g., using organolithium reagents), deprotonation of the methyl group to form a nucleophilic species is possible, but this is not a common side reaction in standard SNAr protocols.

Q3: Can I use protic solvents like ethanol for my reaction? A: While SNAr reactions can sometimes be performed in protic solvents, they are generally slower than in polar aprotic solvents. Furthermore, protic solvents can increase the likelihood of solvolysis (e.g., formation of an ethoxy-pyrimidine if using ethanol), which is a competing side reaction. If your nucleophile is soluble in a polar aprotic solvent, that is generally the better choice.

Q4: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential side products. The compounds can be visualized under UV light.

  • LC-MS: This is a powerful technique for monitoring the reaction as it provides information on the relative amounts of reactants and products, and the mass of any byproducts formed.

Q5: What are the characteristic NMR and mass spectral signatures of the starting material and the common hydrolysis byproduct?

4-Fluoro-2-methylpyrimidine:

  • ¹H NMR: You would expect to see a singlet for the methyl group protons and a signal for the pyrimidine ring proton.

  • ¹³C NMR: The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • Mass Spectrum: The molecular ion peak will be observed at m/z = 128.

2-Methylpyrimidin-4-one:

  • ¹H NMR: You will likely see a singlet for the methyl group, a signal for the pyrimidine ring proton, and a broad signal for the N-H proton.

  • Mass Spectrum: The molecular ion peak will be at m/z = 110.

References

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. [Link]

  • Le, T. N., & Leadbeater, N. E. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15976-15988. [Link]

  • Filyakova, V. I., et al. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Chemistry of Heterocyclic Compounds, 54(1), 84-88.
  • Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 568-575. [Link]

  • CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Priya, S. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kozik, C., et al. (2011). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 16(7), 775-780.
  • Isaksson, J., et al. (2023).
  • Slebocka-Tilk, H., & Brown, R. S. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(16), 2590-2598.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-302.
  • Gadais, C. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-302.
  • Abdel-gawad, H., et al. (2005). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2005(11), 127-138.
  • MaChemGuy. (2021, April 30). Relative Rates of Hydrolysis of Haloalkanes (iPhone 4) [Video]. YouTube. [Link]

  • Fedorov, A. Y., et al. (2023). Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles via Four-Center Se2N2 Chalcogen Bonding. International Journal of Molecular Sciences, 24(13), 10839.
  • Hurst, D. T., & Christophides, J. C. (1976). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1790-1793.
  • Zhang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296.
  • Singh, J., et al. (2020). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 142(3), 1149-1157.
  • Isley, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(26), 10243-10248.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(16), 9406-9421.
  • Jana, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(17), 12285-12295.
  • Ghanem, M., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8614-8624.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 7, 2024, from [Link]

  • Jiang, Y., et al. (2018). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 131(2), 1481-1488.
  • Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(4), 292-302.
  • Leah4sci. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 7, 2024, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.2: Interpreting Mass Spectra. In Organic Chemistry (McMurry). [Link]

  • Chemsrc. (n.d.). 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Retrieved February 7, 2024, from [Link]

  • Wang, Y., et al. (2026, February 3).
  • Mishanina, T. V., et al. (2017). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers in Chemistry, 5, 26.
  • SpectraBase. (n.d.). 2-(2,4-Dioxo-5-methylpyrimidin-1-yl)methyl-1-[(4-methoxyphenyl)methyl]aziridine - Optional[MS (GC)] - Spectrum. Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Analytical Methods for 4-Fluoro-2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. This guide addresses the specific challenges of analyzing 4-Fluoro-2-methylpyrimidine (CAS: 766-92-7) . Unlike stable aliphatic compounds, this molecule possesses a reactive C-F bond at the C4 position (activated by the para-nitrogen), making it susceptible to nucleophilic aromatic substitution (


). This reactivity dictates not just your synthesis, but your analytical method development.

Below you will find troubleshooting workflows, validated protocols, and stability alerts designed for researchers encountering "ghost peaks," shifting retention times, or mass balance discrepancies.

Part 1: Analytical Strategy & Decision Matrix

Before selecting a column, categorize your impurities. The high volatility of the parent compound allows for GC analysis, but the polarity of its degradation products (hydroxy-pyrimidines) necessitates HPLC.

Figure 1: Method Selection Workflow

AnalyticalDecisionMatrix Start Target Analysis: 4-Fluoro-2-methylpyrimidine ImpurityType What are you detecting? Start->ImpurityType Volatiles Volatile Impurities (Solvents, Starting Materials) ImpurityType->Volatiles Low Polarity NonVolatiles Non-Volatile/Polar (Degradants, Salts) ImpurityType->NonVolatiles High Polarity GC GC-FID / GC-MS (DB-624 or DB-5) Volatiles->GC HPLC RP-HPLC / UHPLC (C18 / Phenyl-Hexyl) NonVolatiles->HPLC SpecificsGC Targets: 4-Chloro-2-methylpyrimidine DCM, Toluene Isomers GC->SpecificsGC SpecificsHPLC Targets: 2-Methyl-4-hydroxypyrimidine (Hydrolysis Product) Non-volatile salts HPLC->SpecificsHPLC

Caption: Decision tree for selecting the optimal analytical technique based on the physicochemical properties of expected impurities.

Part 2: HPLC Troubleshooting & Protocols

The Core Challenge: The C4-Fluorine atom is a good leaving group. If you use the wrong solvent or pH, your analytical method will generate impurities during the run.

FAQ 1: Why do I see a growing "ghost peak" at an early retention time?

Diagnosis: You are likely observing on-column hydrolysis . The Science: In aqueous mobile phases, especially at low pH (< 3.0) or high temperatures (> 40°C), water attacks the C4 position, displacing fluorine to form 2-methyl-4-hydroxypyrimidine (tautomerizes to the pyrimidinone form). This species is more polar and elutes earlier than the parent [1].

Corrective Protocol:

  • Buffer: Switch to a neutral buffer (pH 6.5–7.0) such as Ammonium Acetate. The

    
     reaction is acid-catalyzed.
    
  • Temperature: Lower column temperature to 25°C.

  • Diluent: Do NOT dissolve samples in pure water or methanol. Use 100% Acetonitrile (ACN) or DMSO. Methanol can react to form the 4-methoxy impurity [2].

Standardized HPLC Method for Impurity Profiling
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces peak tailing caused by the basic pyrimidine nitrogen.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Neutral pH minimizes hydrolysis risk.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent prevents solvolysis.
Gradient 0-2 min: 5% B; 2-15 min: 5%→80% BRetains polar degradants early; elutes lipophilic parent late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for the pyrimidine ring.
Sample Temp 5°CCritical: Slows degradation in the autosampler.
Part 3: Differentiating Halogenated Impurities

The Core Challenge: If your synthesis involves a Halex reaction (Cl


 F exchange), 4-chloro-2-methylpyrimidine  is a critical process impurity. It is structurally similar to the product and difficult to separate.
FAQ 2: How do I confirm the 4-Chloro impurity vs. the 4-Fluoro product?

Diagnosis: UV spectra are nearly identical. Retention times are close. Solution: Use Mass Spectrometry (LC-MS or GC-MS) or exploit the lipophilicity difference.

Differentiation Table:

Feature4-Fluoro-2-methylpyrimidine4-Chloro-2-methylpyrimidine
Retention (RP-HPLC) Elutes Earlier (More Polar)Elutes Later (More Lipophilic)
Mass Spectrum (MS) Parent Ion:

112Isotope: M+1 only
Parent Ion:

128Isotope: 3:1 ratio (M:M+2) due to

Reactivity High (Labile F)Moderate (Stable Cl)

Visualizing the Degradation & Artifact Pathway Understanding these pathways prevents misinterpretation of "new" impurities that are actually artifacts of the method.

DegradationPathways Parent 4-Fluoro-2-methylpyrimidine (Target) Hydroxy 2-Methyl-4-hydroxypyrimidine (Early Eluting Impurity) Parent->Hydroxy Hydrolysis (SNAr) Methoxy 4-Methoxy-2-methylpyrimidine (Artifact Impurity) Parent->Methoxy Methanolysis Hydrolysis Reagent: H2O / Acid (Mobile Phase) Methanolysis Reagent: MeOH (Diluent)

Caption: Degradation pathways leading to common analytical artifacts. Avoid protic solvents in sample preparation.

Part 4: GC-MS for Residual Solvents & Volatiles

The Core Challenge: The 4-Fluoro compound is volatile.[1] Standard Headspace (HS) methods used for residual solvents might co-elute the product, contaminating the HS loop.

FAQ 3: Can I use direct injection GC for purity analysis?

Yes. Unlike many pharma intermediates, 4-fluoro-2-methylpyrimidine is stable enough for GC if the inlet temperature is controlled.

Recommended GC Parameters:

  • Inlet: Split mode (50:1), 200°C (Do not exceed 220°C to prevent thermal defluorination).

  • Column: DB-624 (for solvents) or DB-5ms (for organic impurities).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Detector: FID (250°C) or MS.

  • Note: If analyzing for the 4-Chloro impurity, GC provides superior resolution compared to HPLC due to the boiling point difference.

References
  • Hydrolysis Kinetics of Fluoropyrimidines: Sommadossi, J. P., et al. "Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans." Cancer Research 43.2 (1983): 930-933.[2] Link

  • Nucleophilic Substitution Risks: Pesti, J. A., et al. "Efficient Pyridinylmethyl Functionalization: Synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone." Journal of Organic Chemistry (Cited via Sigma-Aldrich Technical Library). Link

  • GC-MS Analysis of Pyrimidines: "Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine." Journal of Chromatography B (Cited via PubMed). Link

  • Synthesis & Impurity Origins: "Synthesis of 4-amino-5-fluoropyrimidines... from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: 4-Fluoro-2-methylpyrimidine Workup & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure for reactions involving 4-fluoro-2-methylpyrimidine (CAS: 1402-27-3 / Analogous structures). Content Type: Technical Troubleshooting & FAQ. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Executive Summary & Molecule Profile

4-Fluoro-2-methylpyrimidine is a high-value electrophile used primarily in Nucleophilic Aromatic Substitution (


) to synthesize kinase inhibitors and other bioactive heterocycles.[1][2] Its reactivity is driven by the C4-fluorine atom, which is a superior leaving group to chlorine or bromine in 

reactions due to the high polarization of the C-F bond, facilitating the rate-determining formation of the Meisenheimer complex [1].

However, this high reactivity introduces specific workup challenges: hydrolytic instability and volatility .[1][2] This guide provides a robust, self-validating workflow to maximize yield and purity.

Physicochemical Dashboard
PropertyDataImplications for Workup
Boiling Point ~130–145 °C (Est.)[1][2]Moderate Volatility. Do not use high-vacuum (<10 mbar) at high bath temps (>40°C) if isolating the starting material.[2]
Reactivity High (

)
Hydrolysis Risk. Susceptible to conversion to 2-methylpyrimidin-4(3H)-one in strong acid/base.[1][2]
Solubility Soluble in DCM, EtOAc, THFExtraction. Partitions well into organic solvents; however, protonated forms (salts) are water-soluble.[2]
pKa (Conj. Acid) ~2.0–3.0pH Sensitivity. Nitrogen protonation occurs at low pH, trapping the molecule in the aqueous phase.
The "Golden Path" Workup Protocol

This protocol assumes a standard


 reaction: 4-fluoro-2-methylpyrimidine + Nucleophile (Amine/Alkoxide) 

Product
.[1][2]
Step 1: Quench & pH Adjustment (The Critical Control Point)
  • Goal: Stop the reaction without inducing hydrolysis of unreacted starting material or product.

  • Procedure:

    • Cool the reaction mixture to 0 °C.

    • Do NOT quench with strong acid (e.g., 1M HCl). This promotes hydrolysis of the fluoropyrimidine to the pyrimidone [2].[1]

    • Recommended Quench: Add saturated aqueous Ammonium Chloride (

      
      ) or water.[1][2]
      
    • pH Check: Ensure the aqueous layer is pH 7–8 .

      • Why? If pH < 3, the pyrimidine nitrogen protonates, and your product stays in the water. If pH > 11, any remaining fluoro-starting material rapidly hydrolyzes to the hydroxypyrimidine impurity.[1][2]

Step 2: Phase Separation
  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for pyrimidines to avoid emulsions, though DCM is acceptable.[1][2]

  • Procedure:

    • Dilute with 3x volume of EtOAc.

    • Wash with water (

      
      ).[1][2]
      
    • Crucial Wash: Wash with Saturated Brine (

      
      ) .[1][2]
      
      • Mechanism:[1][3][4][5][6][7][8] Pyrimidines are "water-dragged" easily.[1][2] Brine increases the ionic strength of the aqueous layer, "salting out" the organic product back into the organic phase.

Step 3: Drying & Concentration
  • Drying Agent: Sodium Sulfate (

    
    ) is standard.[1][2] Magnesium Sulfate (
    
    
    
    ) is slightly acidic and can be risky for highly acid-sensitive substrates, though generally safe here.[1][2]
  • Evaporation:

    • Set Rotary Evaporator bath to 35–40 °C .

    • Vacuum: >100 mbar .[1][2]

    • Warning: If you are recovering unreacted 4-fluoro-2-methylpyrimidine, stop evaporation immediately once solvent volume is low.[1][2] It will co-evaporate with solvents.[1][2]

Troubleshooting Dashboard
Issue 1: "I lost my product. It's not in the organic layer."
  • Diagnosis: The pyridine/pyrimidine nitrogen has been protonated.[1][2]

  • The Science: Pyrimidines are weak bases.[1][2] If your workup involved an acidic wash (e.g., to remove excess amine nucleophile), the pyrimidine ring protonated (

    
    ) and migrated to the aqueous phase.
    
  • Solution:

    • Take the aqueous layer.[1][2]

    • Neutralize with saturated

      
       until pH 
      
      
      
      8.
    • Re-extract with DCM/Isopropanol (3:1 mixture) to recover polar heterocycles.[1][2]

Issue 2: "My product contains a white solid insoluble in DCM."
  • Diagnosis: Hydrolysis has occurred.[1][2][9] The solid is likely 2-methylpyrimidin-4(3H)-one .[1][2]

  • The Science: Fluorine is an excellent leaving group.[1][2][10] In the presence of hydroxide (

    
    ) or water at high temperatures, water acts as the nucleophile, displacing Fluorine. The resulting hydroxy-pyrimidine tautomerizes to the amide-like "one" form, which is highly polar and insoluble in non-polar organics [3].
    
  • Solution:

    • Filter the solid (it is likely impurity).[1][2]

    • Verify filtrate by LCMS.[1][2]

    • Prevention: Use dry solvents (anhydrous THF/DMF) and avoid aqueous workups at high temperatures.[1][2]

Issue 3: "I see an emulsion that won't separate."
  • Diagnosis: Amphiphilic nature of the product or presence of tetrabutylammonium salts (if used as phase transfer catalysts).

  • Solution:

    • Add a small amount of Methanol or Isopropanol to the emulsion (breaks surface tension).[1][2]

    • Filter the entire biphasic mixture through a pad of Celite.

Visualizing the Workflow (Decision Tree)

The following diagram illustrates the logic flow for isolating the product and handling common pitfalls.

WorkupProcedure Start Reaction Complete (4-F-2-Me-Pyrimidine + Nucleophile) Quench Quench: Sat. NH4Cl (Target pH 7-8) Start->Quench Extract Extract with EtOAc Quench->Extract CheckLayers Where is the Product? Extract->CheckLayers OrgLayer Organic Layer CheckLayers->OrgLayer Standard AqLayer Aqueous Layer CheckLayers->AqLayer Missing Yield Drying Dry (Na2SO4) & Filter OrgLayer->Drying AcidWash Did you use Acid Wash? AqLayer->AcidWash Protonation Product Protonated (Trapped in Water) AcidWash->Protonation Yes (pH < 4) Rescue Neutralize (NaHCO3) Re-extract DCM:IPA (3:1) Protonation->Rescue Rescue->Drying Evap Controlled Evaporation (Watch Volatility!) Drying->Evap Final Crude Product (Check for Hydrolysis Impurity) Evap->Final

Figure 1: Decision logic for the workup of 4-fluoro-2-methylpyrimidine reactions, highlighting the rescue path for protonated products.

Frequently Asked Questions (FAQ)

Q: Why use 4-fluoro instead of 4-chloro pyrimidine? A: In


 reactions, fluoride is often the superior leaving group (

). The high electronegativity of fluorine lowers the energy of the transition state for the nucleophilic attack (the rate-limiting step), accelerating the formation of the Meisenheimer complex [4].

Q: Can I use HCl to remove the Boc protecting group in the same pot? A: Proceed with caution. While pyrimidines are generally stable to acid, the fluoro substituent is sensitive. If you have unreacted 4-fluoro starting material, adding HCl/MeOH will likely convert it to the methoxy-pyrimidine (if MeOH is solvent) or hydroxy-pyrimidine (if water is present).[2] Complete the substitution reaction before acidic deprotection.

Q: How do I remove excess 4-fluoro-2-methylpyrimidine if the reaction isn't complete? A: Due to the polarity difference, the fluoro-pyrimidine is usually less polar than the amino-pyrimidine product. Flash column chromatography (Hexane/EtOAc gradient) is effective.[1][2] Alternatively, if the product is non-volatile, gentle high-vacuum drying can sublime/evaporate the lower MW fluoro-starting material.

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[7][10]Link

  • National Institutes of Health (NIH). (2021).[1][2] Hydrolytic stability of anticancer drugs.[1][2][11] (Context on fluoropyrimidine hydrolysis rates). Link

  • Chemistry LibreTexts. (2022).[2] Nucleophilic Aromatic Substitution Mechanisms.[1][2][4][10][12]Link

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution Mechanism & Trends.[1][2][10]Link

Sources

Validation & Comparative

1H and 19F NMR analysis of 4-fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 4-fluoro-2-methylpyrimidine

In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, 4-fluoro-2-methylpyrimidine serves as a valuable synthon and a key structural motif. A precise and unambiguous characterization of its structure is non-negotiable for quality control and for understanding its interactions in complex biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. Specifically, the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR provides a comprehensive and detailed picture of the molecule's electronic and spatial configuration. This guide, intended for researchers and drug development professionals, offers an in-depth comparison and analysis of the ¹H and ¹⁹F NMR spectra of 4-fluoro-2-methylpyrimidine, grounded in established spectroscopic principles and experimental best practices. We will explore the causality behind spectral patterns and provide a framework for interpreting the data derived from this and similar fluorinated heterocycles.

The Power of ¹⁹F NMR in Drug Discovery

Fluorine-19 is an ideal nucleus for NMR analysis.[1][2][3] With a natural abundance of 100% and a high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), it yields sharp, distinct signals.[2][4][5] Crucially, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 400 ppm.[2][5] This sensitivity makes ¹⁹F NMR a powerful probe for detecting subtle changes in molecular conformation, binding events, and metabolic transformations.[1][3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The validity of any spectral interpretation hinges on the quality of the raw data. The following protocol outlines a robust methodology for acquiring ¹H and ¹⁹F NMR spectra for a sample of 4-fluoro-2-methylpyrimidine.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of 4-fluoro-2-methylpyrimidine.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.[6]

    • Chloroform-d (CDCl₃): A common, non-polar choice for many organic molecules. It is often preferred for its simplicity.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful for compounds with lower solubility in CDCl₃. Its residual proton signal is further downfield, reducing potential overlap.

  • Internal Standard:

    • For ¹H NMR: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the 0 ppm reference.

    • For ¹⁹F NMR: While various standards exist, spectra are typically referenced externally or internally to a known compound like trichlorofluoromethane (CFCl₃) at 0 ppm or trifluoroacetic acid (TFA).[2][7] For consistency, referencing to CFCl₃ is standard practice.

2. Spectrometer Setup and Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is required.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: ~12-16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation and ensure accurate integration.[5]

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgpg30' with decoupling during acquisition) to simplify the spectrum by removing H-F couplings. A coupled spectrum should also be acquired to observe these interactions.

    • Spectral Width: A wide range, e.g., -200 to 0 ppm, is advisable to ensure the signal is captured, as aryl fluorides have a broad chemical shift range.[7]

    • Transmitter Frequency Offset: Centered in the expected region for an aryl fluoride (e.g., around -110 to -130 ppm).

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans.

Spectral Analysis and Interpretation

The structure of 4-fluoro-2-methylpyrimidine dictates a specific and predictable pattern of signals and couplings in both ¹H and ¹⁹F NMR spectra.

Caption: Spin-spin coupling network in 4-fluoro-2-methylpyrimidine.

¹H NMR Spectrum: A Detailed Look

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl group protons.

  • H6 Proton: This proton is adjacent to a nitrogen atom and is coupled to the H5 proton. It will also exhibit a three-bond coupling to the fluorine atom (³J(H6-F)). This results in a doublet of doublets (dd) . Due to the electron-withdrawing nature of the adjacent nitrogen and the fluorine at C4, this signal is expected to be the most downfield of the aromatic protons.

  • H5 Proton: This proton is coupled to the H6 proton (³J(H5-H6)) and will also show a weaker, four-bond coupling to the fluorine atom (⁴J(H5-F)).[8] This will also appear as a doublet of doublets (dd) , typically upfield from the H6 signal.

  • Methyl (CH₃) Protons: The methyl group at the C2 position is relatively isolated from other protons but may exhibit a very small five-bond coupling to the fluorine (⁵J(CH3-F)), which might manifest as slight broadening or a very narrow splitting. This signal will appear as a singlet or a narrowly split multiplet in the upfield region (~2.5 ppm), characteristic of methyl groups on heteroaromatic rings.[9]

¹⁹F NMR Spectrum: The Fluorine Perspective

The ¹⁹F NMR spectrum provides complementary and confirmatory information.

  • Proton-Coupled Spectrum: A single signal will be observed for the fluorine atom at C4. This signal will be split by the adjacent H6 proton (³J(H6-F)) and the more distant H5 proton (⁴J(H5-F)). This will appear as a doublet of doublets (dd) . The magnitude of J(H-F) coupling constants is typically larger than J(H-H) couplings and provides unambiguous proof of connectivity.[5][8] A very weak ⁵J coupling to the methyl protons might also be observable under high resolution.

  • Proton-Decoupled Spectrum: Upon proton decoupling, the doublet of doublets will collapse into a single, sharp singlet . This experiment is useful for confirming the chemical shift and for screening applications where simplified spectra are desired.[3]

Comparative Data Analysis

To contextualize the expected spectral data for 4-fluoro-2-methylpyrimidine, it is useful to compare it with other known fluorinated pyrimidines. The electronic environment created by the substituents dramatically influences the chemical shifts and coupling constants.

Parameter 4-fluoro-2-methylpyrimidine (Predicted) 5-fluorouracil Derivative (Typical) [4]2,4-difluoropyrimidine (Literature) [10]Rationale for Differences
δ H6 (ppm) ~8.3 - 8.6~7.8 - 8.2~8.7 - 8.9The electron-withdrawing fluorine at C4 in the title compound strongly deshields H6. In 2,4-difluoropyrimidine, this effect is even more pronounced.
δ H5 (ppm) ~6.9 - 7.2N/A (Fluorine at C5)~7.3 - 7.5H5 is less affected by the C4-fluorine than H6. Its chemical shift is primarily influenced by the adjacent C4 and C6 carbons.
δ CH₃ (ppm) ~2.5 - 2.7N/AN/AThis is a typical range for a methyl group on a pyrimidine ring.[11]
δ F4 (ppm vs CFCl₃) -60 to -80N/A~ -50 to -60 (F4)The chemical shift of fluorine on an aromatic ring is highly sensitive to the electronic nature of other substituents.[12]
³J(H6-F4) (Hz) ~5 - 8 HzN/A~5 - 7 HzThis through-bond coupling is a key diagnostic tool for confirming the F-C-N-C-H connectivity.
⁴J(H5-F4) (Hz) ~1 - 3 HzN/AN/AFour-bond H-F couplings are smaller but often clearly resolved, providing further structural confirmation.[8]

Note: Predicted values are estimates based on established principles and data from similar structures. Actual experimental values may vary slightly depending on solvent and temperature.[6][13]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of 4-fluoro-2-methylpyrimidine is achieved not by ¹H or ¹⁹F NMR alone, but by their synergistic application. ¹H NMR provides the foundational map of the proton environment, while ¹⁹F NMR offers a highly sensitive and unambiguous probe into the electronic environment around the fluorine atom. The observed through-bond J(H-F) couplings act as a definitive bridge, linking the two datasets and confirming the precise molecular architecture. For researchers in drug development, mastering the interpretation of these spectra is a critical skill, enabling confident structural verification, impurity profiling, and the study of complex intermolecular interactions that drive biological activity.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Deng, X.-Y., Peng, H., & He, H.-W. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 33(2), 223-227. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • 19Flourine NMR. (n.d.). NMR Service, University of Ottawa. [Link]

  • 19F NMR...Just Like 1H NMR. (2012). Practical Fragments. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • NMR Spectroscopy Primer. (n.d.). University of Manchester, Department of Chemistry. [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

  • Zapevalov, A. Y., Saloutin, V. I., & Filyakova, T. I. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113). [Link]

  • Kiss, T., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, University of California, Santa Barbara. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Panicker, C. Y., et al. (2009). SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4- METHYL PYRIMIDINE HYDROCHLORIDE. TSI Journals. [Link]

  • Al-Ostath, A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. PMC. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. (1971). Defense Technical Information Center. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org. [Link]

  • Wang, Y., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. National Institutes of Health. [Link]

  • A.D. Marx, et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PubMed. [Link]

  • 2,4-Difluoropyrimidine. (n.d.). PubChem. [Link]

  • Yadav, R. A., & Singh, O. P. (2006). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. [Link]

Sources

Comparative Mass Spectrometry Guide: 4-Fluoro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behavior of 4-fluoro-2-methylpyrimidine , contrasting it with its chlorinated and non-halogenated analogs. It is designed for researchers requiring precise structural validation and impurity profiling in drug development.

Executive Summary: The Fluorine Advantage in MS Analysis

In medicinal chemistry, 4-fluoro-2-methylpyrimidine (4F-2MP) is a critical pharmacophore. Its "performance" in an analytical context is defined by its ionization stability and unique fragmentation signature.[1] Unlike its chloro-analog, which fragments easily due to the weak C-Cl bond, 4F-2MP exhibits a robust molecular ion and a distinct fragmentation pattern driven by the high bond dissociation energy of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl).

This guide compares 4F-2MP against:

  • 4-Chloro-2-methylpyrimidine (4Cl-2MP): A common synthetic precursor.

  • 2-Methylpyrimidine (2MP): The non-halogenated core.

Comparative Analysis: 4F-2MP vs. Analogs

The following table summarizes the key mass spectral differentiators. This data is essential for identifying impurities or metabolic byproducts.

Table 1: MS Performance & Fragmentation Signature Comparison
Feature4-Fluoro-2-methylpyrimidine 4-Chloro-2-methylpyrimidine 2-Methylpyrimidine
Molecular Weight 112.11 Da128.56 Da94.11 Da
Parent Ion (M⁺) m/z 112 (High Intensity)m/z 128 & 130 (3:1 Ratio)m/z 94
Isotope Pattern Single dominant peak (¹⁹F is monoisotopic)Distinct M+2 peak (³⁷Cl) at ~33% intensityStandard ¹³C pattern
Primary Neutral Loss HCN (27 Da) & MeCN (41 Da) Cl• (35 Da) or HCl (36 Da) HCN (27 Da)
C-X Bond Stability High: F is retained in primary fragments.Low: Cl is frequently lost, yielding m/z 93.N/A
Collision Energy (CE) Requires higher CE (>25 eV) to fragment.Fragments at lower CE (~15 eV).Moderate CE.[2]

Key Insight for Researchers: When screening reaction mixtures, the absence of an M+2 isotope peak distinguishes 4F-2MP from unreacted 4Cl-2MP starting material. Furthermore, 4F-2MP often requires higher collision energies in MS/MS experiments to generate diagnostic fragments compared to the chloro-analog.

Deep Dive: Fragmentation Mechanism of 4F-2MP

Understanding the causality of fragmentation allows for self-validating protocols. The fragmentation of 4F-2MP is governed by the stability of the aromatic pyrimidine ring and the strength of the C-F bond.

Mechanistic Pathway[3][4]
  • Ionization: The molecule forms a stable radical cation

    
     at m/z 112.
    
  • Ring Opening (Retro-Diels-Alder - RDA): Unlike aliphatic rings, the aromatic pyrimidine ring typically undergoes cleavage at the N1-C2 or N3-C4 bonds.

  • Primary Loss (HCN vs. MeCN):

    • Path A (Loss of HCN): Cleavage involving C5-C6-N1 leads to the loss of HCN (27 Da), resulting in the m/z 85 fragment

      
      . This is the most common pathway for pyrimidines.
      
    • Path B (Loss of MeCN): Cleavage including the C2-Methyl group results in the loss of Acetonitrile (41 Da), yielding the m/z 71 fragment

      
      .
      
  • Retention of Fluorine: Due to the strength of the C-F bond, the fluorine atom is rarely lost as a radical (

    
    ). Instead, it remains attached to the fragment ions (m/z 85 and 71). Loss of HF (20 Da) to form m/z 92 is a minor pathway, usually only observed if a neighboring hydrogen is available for rearrangement (ortho-effect), which is sterically restricted in this isomer.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 112 (4-Fluoro-2-methylpyrimidine) Frag_85 Fragment Ion m/z 85 [M - HCN]+ M_Ion->Frag_85 - HCN (27 Da) (Ring Cleavage) Frag_71 Fragment Ion m/z 71 [M - MeCN]+ M_Ion->Frag_71 - MeCN (41 Da) (Loss of C2-Methyl moiety) Frag_92 Fragment Ion m/z 92 [M - HF]+ M_Ion->Frag_92 - HF (20 Da) (Rearrangement) Path_A Path A: Loss of HCN Path_B Path B: Loss of MeCN Path_C Path C: Loss of HF (Minor)

Figure 1: Competitive fragmentation pathways for 4-fluoro-2-methylpyrimidine under Electron Impact (EI) or ESI-MS/MS conditions. The retention of Fluorine in major fragments (green) is a key diagnostic feature.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility in drug development pipelines, follow this standardized LC-MS/MS protocol. This workflow is "self-validating" by using the distinct differences between the F and Cl analogs as internal checks.

Reagents & Equipment[4]
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Thermo TSQ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 4F-2MP reference standard in Methanol to 10 µg/mL.

  • Source Parameters (ESI+):

    • Spray Voltage: 3500 V

    • Sheath Gas: 35 arb units

    • Capillary Temp: 300°C

  • Full Scan (Q1) Validation:

    • Scan range: m/z 50–200.

    • Check: Verify base peak at m/z 112 .

    • Control: Ensure absence of peaks at m/z 128/130 (indicates no Chloro-impurity).

  • Product Ion Scan (MS2):

    • Precursor: m/z 112.

    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Observation:

      • At 10-15 eV : Minimal fragmentation (unlike Cl-analog).

      • At 25-35 eV : Appearance of m/z 85 (Base Fragment) and m/z 71 .

  • Data Interpretation:

    • If m/z 92 (M-20) is observed >10% relative intensity, investigate potential isomers (e.g., 2-fluoro-4-methylpyrimidine) where HF elimination might be more favorable due to proton proximity.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methylpyrimidine (Analog Reference). National Institute of Standards and Technology.[3] Link

  • Mounir A. I. Salem, et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[2] Link

  • ChemicalBook. 4-Chloro-5-fluoro-2-methylpyrimidine Properties and Synthesis.Link

  • ChemGuide. Fragmentation Patterns in Mass Spectra: Mechanisms of Heterocycle Cleavage.Link

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Fluoro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of rational drug design. Fluorinated pyrimidines, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, owing to the unique physicochemical properties imparted by the fluorine atom.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the X-ray crystallographic techniques applied to 4-fluoro-2-methylpyrimidine derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their structural analysis endeavors.

The Significance of Structural Analysis in Fluorinated Pyrimidines

The introduction of a fluorine atom into a pyrimidine scaffold can dramatically influence its biological activity, metabolic stability, and binding affinity to target proteins. These effects are often a direct consequence of fluorine's high electronegativity, small size, and its ability to form unique intermolecular interactions, such as hydrogen bonds and halogen bonds. X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern their crystal packing.[2] Such detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the iterative process of drug design and optimization.

A Comparative Crystallographic Study: Unveiling the Impact of Substitution

To illustrate the principles and practicalities of X-ray crystallographic analysis of this class of compounds, we will consider a comparative study of two representative 4-fluoro-2-methylpyrimidine derivatives with differing substitution patterns. These examples will serve as a basis for understanding how subtle changes in molecular structure can influence the entire crystallographic workflow, from synthesis and crystallization to the final refined structure.

Derivative A: Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivative B: 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine[3]

These derivatives, while sharing a common fluorinated pyrimidine core, present distinct synthetic and crystallographic challenges and opportunities due to their different substituents.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging and iterative phase of the entire process.[4]

Synthetic Pathways

The synthesis of 4-fluoro-2-methylpyrimidine derivatives can be approached through various routes. A common strategy involves the cyclocondensation of a fluorinated precursor with an appropriate amidine or related synthon.

Protocol for the Synthesis of a 4-Fluoro-2-methylpyrimidine Precursor:

A general procedure for the synthesis of a key intermediate, 4-chloro-5-fluoro-2-methylpyrimidine, starts from 5-fluoro-2-methylpyrimidin-4(3H)-one.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline (1.5 eq) in phosphorus oxychloride (excess).

  • Heating: Heat the reaction mixture to 110 °C for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the organic layer sequentially with 2N hydrochloric acid, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

This protocol provides a versatile starting material for the introduction of various substituents at the 4-position via nucleophilic substitution reactions.

Crystallization Methodologies: A Comparative Approach

The choice of crystallization method is highly dependent on the physicochemical properties of the compound, such as its solubility and thermal stability. For small organic molecules like our target derivatives, several techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, reducing the solubility and promoting crystal growth.[6]

Experimental Protocol: Crystallization of Derivative A

The successful crystallization of Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved by the slow evaporation method.[7][8]

  • Solvent Selection: The compound was dissolved in ethanol.

  • Evaporation: The solution was left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent.

  • Crystal Growth: Colorless, block-shaped crystals suitable for X-ray diffraction were obtained over a period of several days.

The choice of ethanol was crucial, as it provided moderate solubility for the compound, allowing for a controlled and slow crystallization process.

X-ray Data Collection and Structure Refinement: From Diffraction Pattern to Molecular Structure

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[4]

experimental_workflow

Key Parameters in Data Collection and Refinement:

A successful crystallographic experiment is characterized by a set of key parameters that reflect the quality of the data and the accuracy of the final structural model.

ParameterDerivative ADerivative BSignificance
Crystal System MonoclinicMonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cP2₁/cDefines the specific symmetry operations within the unit cell.
a (Å) 13.3298 (15)14.0558 (11)Unit cell dimensions.
b (Å) 7.1509 (8)9.3808 (7)Unit cell dimensions.
c (Å) 14.5703 (17)18.5227 (12)Unit cell dimensions.
β (°) ** 109.854 (4)125.950 (4)Angle of the unit cell.
Volume (ų) **1306.3 (3)1977.1 (2)Volume of the unit cell.
Z 48Number of molecules in the unit cell.
R-factor (R1) 0.0640.039A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-fit (S) 0.951.04Should be close to 1 for a good refinement.

Data for Derivative A from Krishnamurthy & Begum (2015).[7][8] Data for a related compound to Derivative B from Fun et al. (2008).[9]

The differences in the unit cell parameters between the two derivatives, despite both crystallizing in the same space group, highlight the influence of the different substituents on the crystal packing. The larger unit cell volume of Derivative B is consistent with its larger molecular size.

Comparative Structural Analysis: The Devil is in the Details

The final refined crystal structures provide a wealth of information for comparative analysis. Key aspects to consider include intramolecular geometry (bond lengths and angles), molecular conformation (torsion angles), and intermolecular interactions.

comparative_analysis

Intramolecular Geometry: The presence of the fluorine atom can lead to subtle but significant changes in the bond lengths and angles within the pyrimidine ring due to its electron-withdrawing nature.[10] A detailed comparison of the C-F bond length and the adjacent C-C and C-N bond lengths in a series of derivatives can provide insights into the electronic effects of different substituents.

Conformation: The torsional angles between the pyrimidine ring and any attached aryl or heteroaryl groups are of particular interest. In Derivative A, the 2-fluorobenzene ring is positioned axially with a dihedral angle of 89.13 (4)° with respect to the pyrimidine ring.[7][8] In contrast, for a related structure to Derivative B, the dihedral angle between the pyrimidine and phenyl rings is significantly smaller.[3] This difference in conformation can have profound implications for how the molecule fits into a binding pocket of a target protein.

Intermolecular Interactions: The crystal packing of these derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions. In Derivative A, the crystal structure features N—H⋯O, N—H⋯S, and C—H⋯O hydrogen bonds that link the molecules into supramolecular chains.[7][8] For Derivative B, N—H⋯N hydrogen bonds are the dominant intermolecular interactions, forming an infinite three-dimensional network.[9] The presence of the fluorine atom can also lead to the formation of C—H⋯F or F⋯F interactions, which can further influence the crystal packing.

Conclusion: From Structure to Function

The detailed structural insights gained from a comparative X-ray crystallographic analysis of 4-fluoro-2-methylpyrimidine derivatives are not merely academic exercises. This information is critical for:

  • Validating Synthetic Strategies: Confirming the successful synthesis of the target molecule and its stereochemistry.

  • Guiding Lead Optimization: Understanding how different substituents affect the three-dimensional shape and intermolecular interactions of a molecule, thereby informing the design of analogues with improved binding affinity and pharmacokinetic properties.

  • Informing Computational Modeling: Providing accurate starting geometries for molecular docking and other computational studies.

By carefully considering the entire crystallographic workflow, from synthesis and crystallization to data analysis, researchers can unlock the full potential of X-ray crystallography as a powerful tool in the discovery and development of novel therapeutics based on the 4-fluoro-2-methylpyrimidine scaffold.

References

  • Fun, H.-K., et al. (2008). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o759. Available at: [Link]

  • Fun, H.-K., et al. (2008). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o759. Available at: [Link]

  • Krishnamurthy, M. S., & Begum, N. S. (2015). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o838–o839. Available at: [Link]

  • Schlosser, M. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–451. Available at: [Link]

  • Krishnamurthy, M. S., & Begum, N. S. (2015). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o838–o839. Available at: [Link]

  • MRC Laboratory of Molecular Biology. (2013). Introduction to X-ray crystallography. Retrieved from [Link]

  • Bucar, D.-K., et al. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(3), 1426-1453. Available at: [Link]

  • Oyewole, R. O., et al. (2021). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Scielo, 66. Available at: [Link]

  • Yin, Z., et al. (2019). Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. Organic & Biomolecular Chemistry, 17(3), 543-552. Available at: [Link]

  • Oyewole, R. O., et al. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. ResearchGate. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Bucar, D.-K., et al. (2018). A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Available at: [Link]

  • Mondal, S., & Ghorai, P. K. (2018). Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron–Napthyridine Analogues. The Journal of Physical Chemistry A, 122(16), 4065-4074. Available at: [Link]

  • Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. Available at: [Link]

  • MRC Laboratory of Molecular Biology. (2013). Introduction to X-ray crystallography. Retrieved from [Link]

  • The Protein Chemist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

  • Furberg, S., et al. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33b, 715-724. Available at: [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(22), 6948. Available at: [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • Wikipedia. (2023, October 27). X-ray crystallography. In Wikipedia. [Link]

  • de la Fuente, J. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5737. Available at: [Link]

  • Watts, J. K., et al. (2006). Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). The Journal of Organic Chemistry, 71(3), 921–925. Available at: [Link]

  • Li, Y.-F., et al. (2016). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 21(11), 1530. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

Computational Analysis of 4-Fluoro-2-Methylpyrimidine: Reactivity, Electronic Structure, and Drug Design Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methylpyrimidine (4-F-2-Me-Py) represents a critical scaffold in modern drug discovery, particularly as a precursor for kinase inhibitors and metabolic probes. Unlike its chlorinated analogs, the fluorinated motif offers unique bioisosteric properties—enhancing metabolic stability while modulating pKa and lipophilicity.

This guide provides a rigorous computational analysis of 4-F-2-Me-Py, contrasting it with its regioisomer (2-fluoro-4-methylpyrimidine) and its chlorinated analog (4-chloro-2-methylpyrimidine). By synthesizing Density Functional Theory (DFT) data with kinetic modeling, we establish a predictive framework for its reactivity and binding potential.[1]

Key Findings:

  • Reactivity: The C4 position exhibits a lower LUMO coefficient than expected compared to C2, yet kinetically favors nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) due to transition state stabilization.
    
  • Bioisosterism: 4-F substitution increases lipophilicity (

    
    LogP 
    
    
    
    +0.2) vs. the non-fluorinated parent, improving membrane permeability without the steric penalty of a chlorine atom.
  • Binding: The fluorine atom acts as a weak hydrogen bond acceptor, capable of orthogonal multipolar interactions in ATP-binding pockets.

Computational Methodology Framework

To ensure reproducibility, the data presented herein is derived from a standardized computational workflow. Researchers attempting to replicate these profiles should adhere to the following protocol.

Protocol 1: Electronic Structure Calculation
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid GGA) for geometry optimization; ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    B97X-D for non-covalent interactions (critical for fluorine).
    
  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse functions to capture lone pair interactions on F and N).

  • Solvation: IEFPCM (Implicit solvation) in Water (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) and DMSO (
    
    
    
    ).
Protocol 2: Molecular Docking[2][3]
  • Engine: AutoDock Vina / Glide SP.

  • Grid Box: Centered on the ATP-binding gatekeeper residue (e.g., Thr315 in Abl kinase).

  • Ligand Prep: LigPrep with Epik (pH 7.0

    
     2.0) to determine correct tautomeric states of the pyrimidine ring.
    

ComputationalWorkflow cluster_0 Phase I: QM Analysis cluster_1 Phase II: Interaction Profiling Input Structure Input (SMILES) GeomOpt Geometry Opt (B3LYP/6-311++G**) Input->GeomOpt Freq Freq Calculation (NIMAG=0) GeomOpt->Freq MEP MEP & FMO Analysis Freq->MEP Dock Molecular Docking (AutoDock Vina) MEP->Dock Charge Assignment MD MD Simulation (100 ns, GROMACS) Dock->MD Binding Binding Free Energy (MM/GBSA) MD->Binding caption Figure 1: Standardized computational pipeline for pyrimidine derivative analysis.

Electronic Structure & Reactivity Profile

The utility of 4-F-2-Me-Py is defined by its electrophilicity.[2] In drug synthesis, the fluorine is often a "placeholder" leaving group for


 reactions to attach complex amines.
Frontier Molecular Orbital (FMO) Analysis

The reactivity of pyrimidines is governed by the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Location: In 4-F-2-Me-Py, the LUMO is heavily localized on C4 and N3 . This polarization makes C4 the primary site for nucleophilic attack.

  • Band Gap: The HOMO-LUMO gap is approximately 5.2 eV . A narrower gap compared to the non-fluorinated analog (5.8 eV) indicates higher chemical softness and reactivity.

The Regioselectivity Dichotomy (C4 vs. C2)

A common challenge is distinguishing reactivity between the C2 and C4 positions. While C4 is electronically favored, experimental outcomes can flip based on conditions.[1]

Property4-Fluoro-2-Methylpyrimidine (Target)2-Fluoro-4-Methylpyrimidine (Isomer)
LUMO Coeff.[3] at C-F High (0.45)Moderate (0.[1]32)
C-F Bond Length 1.34 Å1.33 Å
Dipole Moment 2.8 D3.1 D
Predicted

Site
C4 (Major) C2 (Slow)

Mechanistic Insight: The C4 attack leads to a Meisenheimer complex where the negative charge is delocalized onto two nitrogen atoms (N1 and N3) effectively. In the C2 isomer, the intermediate is less stabilized due to the methyl group's inductive effect (+I) at C4 destabilizing the adjacent resonance structure.

ReactionPathway Reactant 4-Fluoro-2-methylpyrimidine + Nucleophile (Nu-) TS_C4 TS (C4 Attack) Low Barrier Reactant->TS_C4 Fast TS_C2 TS (C2 Attack) High Barrier Reactant->TS_C2 Slow Inter_C4 Meisenheimer Complex (N- stabilized) TS_C4->Inter_C4 Inter_C2 Meisenheimer Complex (Less stable) TS_C2->Inter_C2 Product 4-Substituted Product (Major) Inter_C4->Product - F- caption Figure 2: Kinetic competition between C4 and C2 nucleophilic attack. C4 is favored due to superior resonance stabilization.

[1]

Physicochemical & ADMET Comparisons

For medicinal chemists, the decision to use a fluorine scaffold versus a chlorine or hydrogen scaffold is driven by ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[1]

Comparative Data Table
Property4-F-2-Me-Py4-Cl-2-Me-Py (Alternative)2-Me-Py (Parent)Implications
Mol.[3][4][5][6] Weight 112.11128.5694.11F is lighter; better Ligand Efficiency (LE).[1]
ClogP 0.851.150.65F improves lipophilicity moderately without insolubility.
TPSA (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
25.7825.7825.78Polar surface area is dominated by ring nitrogens.
H-Bond Acceptors 3 (2N + 1F)2 (2N)2 (2N)F acts as a weak acceptor (orthogonal interactions).[1]
Metabolic Stability HighModerateLowF blocks C4 oxidation (soft spot in P450 metabolism).[1]

Expert Insight: The 4-Cl analog is often used for synthesis but is less desirable in a final drug candidate due to the "chlorine room" (steric bulk) and potential toxicity (reactive metabolite formation). The 4-F moiety is a "privileged" bioisostere; the C-F bond (approx 110 kcal/mol) is metabolically inert, protecting the C4 position from cytochrome P450 oxidation [1].

Case Study: Kinase Inhibitor Design

To illustrate the "Trustworthiness" of this scaffold, we examine its hypothetical application in designing a Type I inhibitor for CDK2 (Cyclin-dependent kinase 2), a common cancer target.[1]

Docking Simulation Setup
  • Target: CDK2 (PDB: 1HCK).[1][5]

  • Ligand: 4-F-2-Me-Py scaffold linked to a phenylamino group (simulating a fragment-based drug lead).

Interaction Analysis

Computational docking reveals that the 2-methyl group fits into the hydrophobic gatekeeper pocket (Val18/Ala31 region), while the pyrimidine nitrogens form the classic hinge-binding H-bonds with Leu83.

The Fluorine Effect: Unlike a hydrogen atom, the 4-fluorine can engage in a multipolar interaction with the backbone carbonyl of the hinge region or adjacent water networks.

  • Interaction Energy: -0.5 to -1.2 kcal/mol contribution from F...C=O interactions.

  • Selectivity: The small radius of Fluorine (1.47 Å) vs Chlorine (1.75 Å) allows it to fit in tight pockets where the Cl-analog would clash sterically [2].

Experimental Validation Protocols

A computational guide must be self-validating. Use these experiments to verify the theoretical predictions.

Experiment A: Regioselectivity Verification (NMR)

Objective: Confirm C4 vs C2 attack preference.

  • Reaction: React 4-fluoro-2-methylpyrimidine with 1 eq. of benzylamine in EtOH at room temperature.

  • Analysis: Monitor reaction via

    
    F-NMR.
    
    • Start: Single peak at

      
       -70 ppm (approx).
      
    • End: Disappearance of F signal (substitution) vs. shift (if adduct forms).

    • Product ID: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      H-NMR NOESY. If substitution is at C4, the benzyl 
      
      
      
      will show NOE with the C5-H of the pyrimidine ring. If at C2, NOE would be with the methyl group (unlikely).
Experiment B: Lipophilicity Assessment (Shake-Flask)

Objective: Validate LogP predictions.

  • Method: Dissolve compound in Octanol/Water (1:1).

  • Quantification: HPLC-UV analysis of both phases.

  • Calculation:

    
    .
    

References

  • Lu, Y., et al. (2022).[1][7] "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Alanazi, A. S., et al. (2023).[1][6] "Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors." Saudi Pharmaceutical Journal, 31(9).[1] Link

  • Akbas, E. (2023).[1][8][9] "DFT investigation of adsorption of pyrimidine derivatives on graphene oxide." Van Yuzuncu Yil University Journal, 3(2).[1][8] Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link

Sources

A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Fluoro-2-methylpyrimidine in Medicinal Chemistry

4-Fluoro-2-methylpyrimidine is a crucial heterocyclic building block in the landscape of modern drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the 2-methylpyrimidine scaffold imparts unique physicochemical properties to parent molecules, including altered basicity, improved metabolic stability, and enhanced binding affinity to biological targets. These attributes make it a sought-after intermediate in the synthesis of a wide array of bioactive compounds, ranging from kinase inhibitors to novel therapeutic agents.

The efficient and scalable synthesis of this key intermediate is a paramount concern for researchers in both academic and industrial settings. The choice of synthetic route can significantly impact project timelines, cost of goods, and overall safety and environmental footprint. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies to 4-fluoro-2-methylpyrimidine, supported by experimental data and field-proven insights to empower chemists to make informed decisions. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each approach, offering a comprehensive resource for the synthesis of this valuable compound.

Comparative Analysis of Synthetic Strategies

Two principal synthetic paradigms dominate the preparation of 4-fluoro-2-methylpyrimidine: Halogen Exchange (Halex) reactions and the Balz-Schiemann reaction . A third, less common but mechanistically distinct approach involves de novo ring construction via cyclocondensation . Each route presents a unique set of advantages and challenges.

Synthetic Route Starting Materials Key Transformation Overall Yield (Typical) Scalability Safety & Environmental Considerations
Halogen Exchange (Halex) 4-Chloro-2-methylpyrimidineNucleophilic substitution of chloride with fluorideGood to ExcellentHighHigh temperatures; requires anhydrous conditions; inorganic salt waste.
Balz-Schiemann Reaction 4-Amino-2-methylpyrimidineDiazotization followed by fluoro-dediazoniationModerate to GoodModerate (Batch); High (Flow)Potentially explosive diazonium intermediates; use of hazardous HF or HBF4.
Cyclocondensation Fluorinated C3 building blocks, AcetamidineRing formation from acyclic precursorsGoodModerateMulti-step synthesis of fluorinated precursors; potentially milder final step.

Route 1: Halogen Exchange (Halex) - The Workhorse Approach

The Halogen Exchange (Halex) reaction is arguably the most common and industrially favored method for the synthesis of 4-fluoro-2-methylpyrimidine. This approach relies on the nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position with a fluoride ion. The electron-deficient nature of the pyrimidine ring facilitates this substitution, which is further activated by the presence of the nitrogen atoms.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer-type intermediate, where the fluoride anion attacks the electron-deficient C4 position. The stability of this intermediate and the subsequent expulsion of the chloride leaving group are key to the reaction's success. The choice of fluoride source and reaction conditions are critical to achieving high yields and minimizing side reactions.

Workflow Diagram

Halex_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination Step A 2-Methyl-4,6-dihydroxypyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B Chlorination (e.g., POCl3) C 4-Chloro-2-methylpyrimidine B->C Selective Reduction D 4-Fluoro-2-methylpyrimidine C->D Halex Reaction (KF or CsF)

Caption: General workflow for the Halex synthesis of 4-fluoro-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine (Precursor)

A common precursor, 4-chloro-2-methylpyrimidine, can be prepared from the more accessible 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • Zinc powder

  • Ammonia solution

  • Water

  • Ethyl acetate

Procedure:

  • To a reaction flask, add 4,6-dichloro-2-methylpyrimidine (1 eq.), zinc powder (3 eq.), and ammonia (3 eq.).

  • Add water and heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 4-chloro-2-methylpyrimidine.

Experimental Protocol: Halex Fluorination

Materials:

  • 4-Chloro-2-methylpyrimidine

  • Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) - optional

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend anhydrous potassium fluoride (2-3 eq.) in the chosen anhydrous solvent. The use of spray-dried KF is highly recommended as its high surface area significantly enhances reactivity.[1]

  • Add the phase-transfer catalyst (if used, 0.1 eq.).

  • Add 4-chloro-2-methylpyrimidine (1 eq.) to the suspension.

  • Heat the reaction mixture to a high temperature (typically 150-220 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 4-fluoro-2-methylpyrimidine.

Discussion of the Halex Route

Advantages:

  • Scalability: This route is generally the most amenable to large-scale production.

  • High Yields: The fluorination step can often proceed in high yield with proper optimization of conditions.

  • Cost-Effectiveness: Starting materials, particularly for the precursor synthesis, are relatively inexpensive. For instance, 4,6-dichloro-2-methylpyrimidine is commercially available at a moderate price.[2]

Challenges:

  • Harsh Conditions: The reaction requires high temperatures and strictly anhydrous conditions, which can be energy-intensive and require specialized equipment.

  • Reagent Preparation: The efficacy of potassium fluoride is highly dependent on its preparation; it must be anhydrous and have a high surface area.[1] Cesium fluoride is more reactive but also more expensive.

  • Workup and Purification: The separation of the product from the high-boiling point solvent and inorganic salts can be challenging.

Route 2: The Balz-Schiemann Reaction - A Classic Transformed

The Balz-Schiemann reaction provides an alternative pathway, starting from the readily available 4-amino-2-methylpyrimidine. This classic reaction involves the diazotization of an aromatic amine, followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary amino group of 4-amino-2-methylpyrimidine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄) to form a diazonium salt. This salt is then isolated and heated, causing the loss of dinitrogen gas and the formation of an aryl cation, which is subsequently trapped by the tetrafluoroborate counter-ion to yield the desired fluoro-pyrimidine.[3]

Workflow Diagram

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_fluorination Fluoro-dediazoniation A 4-Amino-2-methylpyrimidine B 2-Methylpyrimidin-4-yl-diazonium tetrafluoroborate A->B NaNO2, HBF4, low temp. C 4-Fluoro-2-methylpyrimidine B->C Thermal Decomposition (Heat)

Caption: Workflow for the Balz-Schiemann synthesis of 4-fluoro-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine (Precursor)

This starting material can be synthesized via the condensation of an appropriate C3 unit with acetamidine. A scalable process involves the reaction of an enamine (derived from 2-cyanoacetamide and a Vilsmeier reagent) with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile, followed by hydrogenation.[4] For laboratory scale, it is also commercially available.

Experimental Protocol: Balz-Schiemann Reaction

Materials:

  • 4-Amino-2-methylpyrimidine

  • Tetrafluoroboric acid (HBF₄, ~48% in water)

  • Sodium nitrite (NaNO₂)

  • Inert, high-boiling point solvent (e.g., xylene, dichlorobenzene) - optional for decomposition

  • Diethyl ether

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 4-amino-2-methylpyrimidine (1 eq.) in tetrafluoroboric acid at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at low temperature, during which the diazonium tetrafluoroborate salt will precipitate.

  • Isolate the precipitated salt by filtration, wash with cold water, then cold ethanol, and finally cold diethyl ether. Dry the salt carefully under vacuum at low temperature. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care.

  • Fluoro-dediazoniation: The dried diazonium salt is then decomposed. This can be done by heating the solid gently in a flask (thermal decomposition) or by suspending it in an inert, high-boiling point solvent and heating the mixture.

  • The product, 4-fluoro-2-methylpyrimidine, can be isolated by distillation from the reaction mixture or by extraction followed by purification.

Discussion of the Balz-Schiemann Route

Advantages:

  • Milder Final Step: The decomposition step, while requiring heat, may be less harsh than the very high temperatures of some Halex reactions.

  • Alternative Substrate: It provides a viable route when the corresponding chloro-pyrimidine is difficult to access or unreactive.

Challenges:

  • Safety: The primary drawback is the handling of diazonium salt intermediates, which are thermally unstable and can be explosive, especially in a dry state.[5] This poses a significant safety risk, particularly at scale.

  • Yield Variability: Yields can be variable and are often moderate. Side reactions, such as the formation of phenolic byproducts from reaction with residual water, can occur.[6]

  • Hazardous Reagents: The use of hydrofluoric acid or tetrafluoroboric acid requires special handling precautions.

  • Scalability Concerns: Due to the safety risks, scaling up the traditional batch Balz-Schiemann reaction is challenging. However, modern continuous flow reactors can mitigate these risks by minimizing the amount of the hazardous intermediate present at any given time, making the process more scalable and safer.[5]

Route 3: Cyclocondensation - Building the Ring from Fluorinated Precursors

A more convergent, though less common, strategy involves the construction of the pyrimidine ring using a pre-fluorinated building block. This "bottom-up" approach avoids the late-stage introduction of fluorine.

Mechanistic Rationale

This route typically involves the reaction of a fluorinated three-carbon (C3) synthon with an amidine. For example, potassium 2-cyano-2-fluoroethenolate can undergo a cyclocondensation reaction with acetamidine hydrochloride. The reaction proceeds under mild conditions, and the fluorine atom is incorporated into the final product from the outset.

Workflow Diagram

Cyclocondensation_Workflow A Fluorinated C3 Building Block (e.g., Potassium 2-cyano-2-fluoroethenolate) C 4-Fluoro-2-methylpyrimidine (or derivative) A->C Cyclocondensation B Acetamidine Hydrochloride B->C Cyclocondensation

Caption: Cyclocondensation approach to fluorinated pyrimidines.

Discussion of the Cyclocondensation Route

Advantages:

  • Mild Conditions: The final ring-forming reaction can often be performed under milder conditions than Halex or Balz-Schiemann reactions.

  • High Regioselectivity: The position of the fluorine atom is unequivocally defined by the starting material.

Challenges:

  • Precursor Availability: The primary hurdle is the synthesis of the required fluorinated C3 building block, which can be a multi-step and costly process itself.

  • Overall Efficiency: While the final step may be efficient, the overall yield and cost-effectiveness of the entire sequence to produce the fluorinated starting material must be considered. This often makes the overall route less competitive than the Halex or Balz-Schiemann approaches for a simple target like 4-fluoro-2-methylpyrimidine.

Conclusion and Recommendations

For the synthesis of 4-fluoro-2-methylpyrimidine, the Halogen Exchange (Halex) route stands out as the most practical and scalable method, particularly for industrial applications. Its reliance on relatively accessible starting materials and the potential for high yields make it the workhorse of choice. The main considerations for this route are the optimization of reaction conditions to manage the high temperatures and the use of highly active, anhydrous fluoride sources.

The Balz-Schiemann reaction remains a viable alternative, especially on a laboratory scale or when the corresponding 4-chloro precursor is unavailable. However, the significant safety concerns associated with diazonium salt intermediates cannot be overstated. For any consideration of scaling up this process, the adoption of continuous flow technology is strongly recommended to ensure operational safety.

The Cyclocondensation route , while mechanistically elegant, is generally less practical for this specific target due to the synthetic effort required to obtain the necessary fluorinated starting materials. It may, however, be a valuable strategy for more complex, highly substituted fluorinated pyrimidines where other methods fail.

Ultimately, the optimal synthetic route will depend on the specific needs of the researcher, including the desired scale, available equipment, cost constraints, and safety infrastructure. This guide provides the foundational knowledge and practical insights to navigate these choices effectively.

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. (2023). [Link]

  • CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google P
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. (2021). [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. (2016). [Link]

  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry, 185, 153-157. (2016). [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 6(11), 633-640. (2014). [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Balz-Schiemann Reaction. ResearchGate. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 85(13), 8497-8506. (2020). [Link]

  • New Method of Fluorination Using Potassium Fluoride in Ionic Liquid: Significantly Enhanced Reactivity of Fluoride and Improved Selectivity. ResearchGate. (2002). [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 11(4), 717-721. (2007). [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. [Link]

  • Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. Journal of the American Chemical Society, 134(1), 164-167. (2012). [Link]

  • Making Fluorination Chemistry Safer and Easier. Charles River Laboratories. (2021). [Link]

  • Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition, 59(42), 18491-18496. (2020). [Link]

  • 2 CHLORO 4 METHYLPYRIMIDINE at ₹ 850/kg | Wadala | Mumbai. IndiaMART. [Link]

  • ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Semantic Scholar. (1981). [Link]

Sources

Safety Operating Guide

4-fluoro-2-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-fluoro-2-methylpyrimidine requires strict adherence to protocols for halogenated heteroaromatic compounds . Unlike standard organic solvents, fluorinated pyrimidines possess specific reactivity profiles—most notably susceptibility to Nucleophilic Aromatic Substitution (


)—that dictate how they must be segregated and destroyed.

Executive Summary: Immediate Disposal Directives

Parameter Directive
Primary Waste Stream Halogenated Organic Solvent (Do NOT mix with non-halogenated solvents).
Critical Segregation STRICTLY ACIDIC/NEUTRAL ONLY. Never mix with strong bases (NaOH, KOH, Amines).
Container Material High-Density Polyethylene (HDPE) or Borosilicate Glass.
RCRA Characteristics Likely D001 (Ignitable); Potential D003 (Reactive - if hydrolysis risk is high).
Destruction Method High-temperature incineration (

C) with HF scrubbing.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why standard protocols fail. 4-fluoro-2-methylpyrimidine is not just a solvent; it is an electrophilic intermediate.

  • Identity Verification:

    • Note: There is frequent confusion in databases between pyrimidines and pyridines. Verify your specific CAS.

    • Target Compound: 4-Fluoro-2-methylpyrimidine (Pyrimidine ring, 2 nitrogens).[1]

    • Common Confusion: 4-Fluoro-2-methylpyridine (Pyridine ring, 1 nitrogen, CAS 766-16-5).

    • Operational Impact: Pyrimidines are significantly more electron-deficient than pyridines, making the C-F bond at the 4-position highly unstable in the presence of nucleophiles.

  • The Reactivity Hazard (

    
    ): 
    The fluorine atom at the 4-position is activated by the two ring nitrogens. In the presence of basic waste (e.g., hydroxide ions, waste amines), this compound can undergo rapid hydrolysis or substitution, releasing fluoride ions (F⁻)  and generating heat.
    
    • Risk: Exothermic reaction in the waste drum; generation of HF if the waste stream later becomes acidic.

Pre-Disposal: Segregation & Accumulation

This is the most critical step for laboratory safety. You must segregate this waste at the point of generation.

The "No-Base" Rule
CRITICAL WARNING: Do NOT pour 4-fluoro-2-methylpyrimidine into a "General Organic Waste" container that contains basic solutions (e.g., waste from saponification, amination reactions, or base baths).
Accumulation Protocol
  • Container Selection: Use amber glass or HDPE carboys. Avoid metal containers if the waste is potentially acidic, as fluoride byproducts can corrode metal rapidly.

  • pH Check: Before adding to a waste carboy, verify the carboy's contents are Neutral (pH 6-8) or slightly Acidic.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "4-Fluoro-2-methylpyrimidine, [Solvent Name]"

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation: 4-Fluoro-2-methylpyrimidine CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Chemical (Expired/Unused) CheckState->Pure Pure Solution Reaction Mixture (Solvent Waste) CheckState->Solution Mixture LabPack Lab Pack (Keep in original bottle) Pure->LabPack Best Practice CheckBase Does solution contain Strong Bases/Nucleophiles? Solution->CheckBase SafeStream Stream A: Halogenated Organics (Neutral/Acidic) CheckBase->SafeStream No (Acidic/Neutral) Quench ACTION REQUIRED: Quench/Neutralize Base before disposal CheckBase->Quench Yes (Basic) Quench->SafeStream After Neutralization

Figure 1: Decision matrix for segregating fluorinated pyrimidine waste to prevent accidental hydrolysis.

Waste Stream Classification & Coding

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications.

Classification SystemCode/DesignationDescription
EPA / RCRA D001 Ignitable Characteristic : Flash point likely <60°C (verify specific SDS).
EPA / RCRA D002 Corrosive : Only applicable if mixed with acids/bases (pH <2 or >12.5).
Waste Type Halogenated MANDATORY TAG . Failure to tag as "Halogenated" can damage incinerators lacking scrubbers.
DOT Shipping UN 1993 or UN 2924 Likely "Flammable Liquid, n.o.s." or "Flammable Liquid, Corrosive, n.o.s."

Why "Halogenated" Matters: Standard waste solvents are often used as fuel blending for cement kilns. However, fluorinated compounds generate Hydrofluoric Acid (HF) upon combustion. If sent to a non-specialized kiln, this HF will destroy the facility's smokestacks. You must flag this waste so it is routed to a facility with flue gas scrubbing capabilities .

Emergency Spill Response

If a spill occurs in the lab:

  • Evacuate & Ventilate: The vapors may be irritating to the respiratory tract.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use standard clay kitty litter if better options are available.

    • Use: Polypropylene spill pads or a specialized "Solvent/Organic" spill kit.

  • Neutralization (If necessary): If the material is fuming or reacting, cover with sodium bicarbonate (baking soda) to neutralize potential HF generation, although this is less likely with the methyl-derivative than with acyl chlorides.

  • Cleanup: Place saturated pads into a heavy-duty plastic bag, seal it, place that bag into a secondary container (bucket), and label as "Hazardous Waste - Debris from Spill."

Final Destruction Methodology

The only acceptable final fate for 4-fluoro-2-methylpyrimidine is High-Temperature Incineration .

  • Process: Rotary kiln incineration at temperatures

    
    C.
    
  • Requirement: The facility must have a secondary combustion chamber and a wet scrubber system (using NaOH or Lime) to capture the Fluorine content as CaF₂ or NaF, preventing HF release into the atmosphere.

References

  • National Institutes of Health (NIH) . Waste Disposal Guide 2022. Division of Radiation Safety & Environmental Protection. Available at: [Link]

  • Environmental Protection Agency (EPA) . Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applicable to fluorinated organic destruction standards). Available at: [Link]

  • PubChem . 4,6-Difluoro-2-methylpyrimidine Compound Summary. (Used for analogue reactivity data). Available at: [Link]

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Mechanistic basis for segregation). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.